AVX001
Description
cPLA2 Inhibiting Silicone-based Gel this compound is a topical preparation composed of a silicone gel containing a docosahexaenoic acid derivative and cytosolic group IVA phospholipase A2 alpha (cytosolic phospholipase A2 group IVA; cPLA2a; GIVA cPLA2; Group IVA cPLA2) inhibitor, with potential anti-inflammatory activity. Upon topical application to the affected site(s), the cPLA2 inhibiting silicone-based gel this compound binds to and inhibits the activity of cPLA2alpha. This may inhibit cPLA2alpha-mediated inflammation. cPLA2alpha catalyzes the release of arachidonic acid from glycerophospholipids and plays a key role in various inflammatory diseases. It is overexpressed in certain cancer cells and may play a key role in proliferation, migration, and chemo-resistance.
AVX-001 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
cytosolic phospholipase A2 inhibitor; structure in first source
Properties
CAS No. |
300553-18-8 |
|---|---|
Molecular Formula |
C21H29F3OS |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentaenyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C21H29F3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20(25)21(22,23)24/h3-4,6-7,9-10,12-13,16-17H,2,5,8,11,14-15,18-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,17-16+ |
InChI Key |
RBPYIYOPSGHFQG-IIFHDYRKSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/CSCC(=O)C(F)(F)F |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVX-001; AKH-217; FP-025; AVX001; AKH217; FP025; AVX 001; AKH 217; FP 025; |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Effects of AVX001 on Keratinocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVX001 is a small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in the production of eicosanoids, which are potent lipid mediators of inflammation.[1][2] By targeting cPLA2α, this compound has demonstrated both anti-inflammatory and anti-proliferative effects, making it a compound of interest for inflammatory skin conditions such as psoriasis and actinic keratosis.[3][4][5][6][7] This technical guide provides an in-depth summary of the cellular effects of this compound on keratinocytes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the cPLA2α enzyme.[8] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release free fatty acids, most notably arachidonic acid (AA).[1] AA is a precursor to a multitude of lipid signaling molecules, including prostaglandins and leukotrienes, which are key drivers of inflammation. By inhibiting cPLA2α, this compound effectively reduces the availability of AA, leading to a balanced reduction in the production of these pro-inflammatory eicosanoids.[1][9] This dual action of reducing inflammation and inhibiting the hyperproliferation of keratinocytes forms the basis of its therapeutic potential in skin diseases.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on the immortalized human keratinocyte cell line, HaCaT.
Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Release in HaCaT Cells
| Treatment | Fold Change in PGE2 Release (vs. Vehicle) | This compound Concentration | Inhibition of Stimulated PGE2 Release |
| TNF-α (10 ng/mL) | 67-fold increase | - | - |
| TNF-α (10 ng/mL) + this compound | Dose-dependent inhibition | IC50 of 5 µM | Significant reduction |
| EGF (10 ng/mL) | Stimulation of PGE2 release | - | - |
| EGF (10 ng/mL) + this compound | Significant reduction | 5 µM | Attenuated release |
| Stratified HaCaT cultures + EGF (1 ng/mL) | - | 5 µM | Significant reduction |
Data extracted from a study on the effects of cPLA2α inhibition.[1][8]
Table 2: Effect of this compound on Arachidonic Acid (AA) Release and Keratinocyte Proliferation
| Parameter | Treatment | This compound Concentration | Outcome |
| AA Release | EGF (10 ng/mL) | 5 µM | Attenuated release |
| Cell Viability (Actively Proliferating HaCaT) | This compound for 24h | 5 µM | Inhibition |
| Keratinocyte Proliferation (Monolayer) | This compound | 5 µM | Inhibition (in absence and presence of growth factors) |
| Keratinocyte Proliferation (Stratified Cultures) | This compound | 5 µM | Inhibition |
Data extracted from a study on the effects of cPLA2α inhibition.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action in Keratinocytes
Caption: this compound inhibits cPLA2α, blocking growth factor-induced AA release and subsequent inflammation and proliferation.
Experimental Workflow: Assessing this compound's Effect on Keratinocyte Proliferation
Caption: A typical workflow for evaluating the anti-proliferative effects of this compound on keratinocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.[1]
Cell Culture
-
Cell Line: Immortalized human keratinocytes (HaCaT) were used.
-
Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
PGE2 Release Assay
-
Seeding: HaCaT cells were seeded in 24-well plates and grown to confluence.
-
Starvation: Prior to stimulation, cells were serum-starved for 24 hours.
-
Pre-treatment: Cells were pre-treated with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulation: Cells were then stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or epidermal growth factor (EGF; 10 ng/mL) for 6 hours.
-
Sample Collection: The cell culture supernatant was collected.
-
Measurement: PGE2 levels in the supernatant were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Arachidonic Acid (AA) Release Assay
-
Labeling: HaCaT cells were labeled with [3H]-arachidonic acid (0.5 µCi/mL) in serum-free media for 18 hours.
-
Washing: Cells were washed to remove unincorporated [3H]-AA.
-
Pre-treatment: Cells were pre-treated with this compound (5 µM) or vehicle for 30 minutes.
-
Stimulation: Cells were stimulated with EGF (10 ng/mL) for 30 minutes.
-
Sample Collection: The supernatant was collected.
-
Measurement: The amount of released [3H]-AA in the supernatant was measured by liquid scintillation counting.
Cell Viability and Proliferation Assays
-
Resazurin Assay (Viability):
-
Actively proliferating HaCaT cells were treated with this compound for 24 hours.
-
Resazurin solution was added to the culture medium.
-
After incubation, the fluorescence of the reduced product, resorufin, was measured to determine the number of metabolically active cells.
-
-
Ki-67 Staining (Proliferation in Stratified Cultures):
-
HaCaT cells were grown on porous collagen-coated membranes at the air-liquid interface for 12 days with or without this compound (5 µM) and in the presence of EGF (1 ng/mL).
-
Cultures were fixed, embedded in paraffin, and sectioned.
-
Sections were stained with an anti-Ki-67 antibody, a marker for proliferating cells.
-
The proportion of Ki-67-positive cells was quantified to determine the proliferation index.
-
Conclusion
The available data strongly indicate that this compound is a potent inhibitor of cPLA2α in keratinocytes. Its ability to dose-dependently reduce the release of pro-inflammatory mediators like PGE2 and to inhibit keratinocyte proliferation provides a clear cellular basis for its observed efficacy in clinical trials for inflammatory skin diseases.[1][3] The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of cPLA2α inhibition for dermatological conditions.
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation | Semantic Scholar [semanticscholar.org]
- 3. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avexxin Completes Phase I/IIA Study In Psoriasis And Achieves Proof-Of-Concept In Man With Its Compound this compound In A Topical Formulation - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation - Ask this paper | Bohrium [bohrium.com]
The Role of AVX001 in the Reduction of Prostaglandins and Leukotrienes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVX001 is a novel small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively curtails the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. The presented evidence underscores the potential of this compound as a therapeutic agent for a range of inflammatory disorders.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory process, leading to the generation of potent lipid mediators, including prostaglandins and leukotrienes. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme that initiates this cascade by liberating AA from membrane phospholipids. Consequently, inhibiting cPLA2α presents a compelling therapeutic strategy to broadly suppress pro-inflammatory eicosanoid production.
This compound has emerged as a potent and selective inhibitor of cPLA2α.[1] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific evidence for this compound's role in reducing prostaglandin and leukotriene levels.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the enzymatic activity of cPLA2α.[2][3] This inhibition prevents the release of arachidonic acid from the sn-2 position of membrane phospholipids, thereby blocking the initial step of the eicosanoid synthesis pathway. The reduction in available arachidonic acid leads to a subsequent decrease in the production of both prostaglandins and leukotrienes.
Furthermore, the inhibitory action of this compound on cPLA2α has downstream effects on other inflammatory signaling pathways. Notably, this compound has been shown to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[4][5] This dual mechanism of action—direct inhibition of eicosanoid production and modulation of inflammatory gene transcription—contributes to the robust anti-inflammatory profile of this compound.
Signaling Pathway Diagram
Quantitative Data on Prostaglandin and Leukotriene Reduction
Multiple studies have quantified the inhibitory effect of this compound on prostaglandin and leukotriene synthesis in various experimental models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Prostaglandin E2 (PGE2) by this compound
| Cell Type | Stimulus | This compound Concentration (µM) | PGE2 Inhibition (%) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 | ~40 | Hansen et al., 2020 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 | ~80 | Hansen et al., 2020 |
| Human Immortalized Keratinocytes (HaCaT) | Tumor Necrosis Factor-α (TNF-α) | 1 | ~50 | Hansen et al., 2020 |
| Human Immortalized Keratinocytes (HaCaT) | Tumor Necrosis Factor-α (TNF-α) | 10 | ~90 | Hansen et al., 2020 |
| Rat Renal Mesangial Cells | Interleukin-1β (IL-1β) | 10 | 90 | Huwiler et al., 2012[6] |
| Human SW982 Synoviocytes | Interleukin-1β (IL-1β) | 1.1 (IC50) | 50 | Gabrielsen et al., 2019[7] |
Table 2: In Vitro Inhibition of Leukotriene B4 (LTB4) by this compound
| Cell Type | Stimulus | This compound Concentration (µM) | LTB4 Inhibition (%) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | A23187 (calcium ionophore) | 1 | ~30 | Hansen et al., 2020[8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | A23187 (calcium ionophore) | 10 | ~75 | Hansen et al., 2020[8] |
Table 3: In Vivo Reduction of Prostaglandin E2 (PGE2) by this compound in a Murine Collagen-Induced Arthritis Model
| Treatment Group | Dose | PGE2 Reduction (%) | Reference |
| This compound (Prophylactic) | 30 mg/kg | 37 | Gabrielsen et al., 2019[7] |
| This compound (Therapeutic) | 30 mg/kg | 54 | Gabrielsen et al., 2019[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
cPLA2α Enzyme Activity Assay (Modified Dole Assay)
This assay measures the in vitro enzymatic activity of cPLA2α by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Protocol:
-
Substrate Preparation: Prepare mixed micelles containing 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine, unlabeled 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, and Triton X-100 in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂).
-
Enzyme and Inhibitor Preparation: Dilute purified recombinant human cPLA2α to the desired concentration in an appropriate assay buffer. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the mixed micelle substrate, and the this compound dilution (or vehicle control). Initiate the reaction by adding the diluted cPLA2α enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a Dole reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1, v/v/v).
-
Fatty Acid Extraction: Add heptane and water to the mixture, vortex, and centrifuge to separate the phases. The upper heptane phase contains the released radiolabeled arachidonic acid.
-
Quantification: Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle-treated controls.
Eicosanoid Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is used to quantify prostaglandins and leukotrienes in biological samples.
Protocol:
-
Sample Collection: Collect cell culture supernatants or plasma samples and immediately add an antioxidant (e.g., butylated hydroxytoluene) and an internal standard mixture (containing deuterated analogs of the eicosanoids of interest).
-
Solid-Phase Extraction (SPE): Acidify the samples (e.g., to pH 3 with formic acid) and apply them to a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove interfering substances. Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each eicosanoid and its corresponding internal standard.
-
Quantification: Construct a calibration curve using known concentrations of authentic eicosanoid standards. Quantify the eicosanoids in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
Luciferase Reporter Gene Assay for sPLA2 Promoter Activity
This assay is used to determine the effect of this compound on the transcriptional activity of the secretory phospholipase A2 (sPLA2) promoter, which is regulated by NF-κB.
Protocol:
-
Plasmid Construction: Clone the promoter region of the sPLA2 gene upstream of a luciferase reporter gene in a suitable expression vector (e.g., pGL3-Basic).
-
Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293T or the cell type of interest) and transfect the cells with the sPLA2 promoter-luciferase construct. Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Cell Treatment: After transfection, treat the cells with a pro-inflammatory stimulus (e.g., IL-1β) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: In a luminometer plate, add the cell lysate to a substrate for firefly luciferase and measure the luminescence. Subsequently, add a substrate for Renilla luciferase to the same well and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity relative to the unstimulated control and determine the inhibitory effect of this compound.
Experimental and Logical Workflow Visualizations
The following diagrams illustrate the workflows of key experimental procedures and the logical relationships in the mechanism of action of this compound.
Conclusion
This compound demonstrates a potent and consistent ability to reduce the production of both prostaglandins and leukotrienes across a range of in vitro and in vivo models. Its mechanism of action, centered on the inhibition of cPLA2α, provides a broad-spectrum anti-inflammatory effect by targeting the initial, rate-limiting step of the arachidonic acid cascade. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent for inflammatory diseases. The dual inhibitory effect on both eicosanoid synthesis and NF-κB-mediated gene expression positions this compound as a compelling candidate for clinical investigation in various inflammatory conditions.
References
- 1. Facebook [cancer.gov]
- 2. AVX-001 | cytosolic phospholipase A2 (cPLA2) inhibitor | CAS 300553-18-8 | AVX-001; AKH-217; FP-025; AKH217; FP025; this compound| InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. The ω3-polyunsaturated fatty acid derivatives this compound and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Functional characterization of mutations in inherited human cPLA2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Discovery and Synthesis of Osimertinib (AZD9291)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the discovery, synthesis, and mechanism of action of Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-sensitizing (EGFRm+) and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] This guide includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction and Rationale for Discovery
Non-small-cell lung cancer (NSCLC) is frequently driven by activating mutations in the epidermal growth factor receptor (EGFR).[3] First and second-generation EGFR-TKIs, such as erlotinib and gefitinib, initially provide significant clinical benefit for patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation).[2][4] However, a majority of patients eventually develop acquired resistance, leading to disease progression.[2]
The most common mechanism of this acquired resistance, accounting for approximately 60% of cases, is a secondary "gatekeeper" mutation in exon 20 of the EGFR gene, T790M.[1] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors. Furthermore, first-generation TKIs are limited by dose-dependent toxicities, such as rash and diarrhea, which are caused by the inhibition of wild-type EGFR in healthy tissues.[5]
This created a clear unmet clinical need for a novel TKI that could potently inhibit the T790M resistance mutation and sensitizing mutations, while exhibiting high selectivity over wild-type EGFR to improve the therapeutic window. The development of Osimertinib by AstraZeneca, initiated in May 2009, was a direct response to this challenge.[6] The project aimed to create a mutant-selective, irreversible inhibitor, which ultimately led to the discovery of AZD9291 (Osimertinib).[2][6]
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound designed as an irreversible, mutant-selective EGFR inhibitor.[1] Its mechanism of action is centered on its ability to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][7]
Key aspects of its action include:
-
Irreversible Inhibition: The presence of a reactive acrylamide group allows for the formation of a covalent bond with Cys797, leading to sustained and irreversible inhibition of EGFR kinase activity.[8]
-
Mutant Selectivity: Osimertinib is engineered to potently inhibit EGFR isoforms with sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation.[8][9]
-
Wild-Type Sparing: Crucially, it has significantly lower activity against wild-type EGFR, which is the primary cause of dose-limiting toxicities seen with earlier-generation TKIs.[1]
By irreversibly binding to the mutant EGFR, Osimertinib blocks ATP from entering the kinase domain, thereby inhibiting autophosphorylation and preventing the activation of downstream pro-survival signaling pathways.[8] The primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, growth, and survival.[7][8][10][11]
Signaling Pathway Diagram
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
The Anti-Proliferative Properties of AVX001: A Technical Guide
AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), demonstrates significant anti-proliferative effects, primarily by modulating the production of eicosanoids, key signaling molecules in inflammation and cell growth. This guide provides an in-depth technical overview of the mechanisms, quantitative data, and experimental protocols supporting the anti-proliferative properties of this compound.
Core Mechanism of Action
This compound is a derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[1] Its primary molecular target is the enzyme cPLA2α, which plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid (AA) from membrane phospholipids.[1][2] Once released, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, including prostaglandins and leukotrienes.[3] These eicosanoids are potent mediators of inflammation and have been shown to promote cell proliferation.[3][4]
This compound competitively inhibits the activity of cPLA2α, thereby preventing the liberation of arachidonic acid and subsequently reducing the downstream production of pro-proliferative eicosanoids.[2][3] This targeted inhibition leads to a "balanced" reduction of both prostaglandins and leukotrienes, which is believed to contribute to its therapeutic efficacy and safety profile.[3] The anti-proliferative effects of this compound have been particularly noted in keratinocytes, making it a promising agent for hyperproliferative skin disorders such as psoriasis and actinic keratosis.[3][5]
Quantitative Data Summary
The anti-proliferative and anti-inflammatory efficacy of this compound has been quantified in several key in vitro studies. The following tables summarize the critical data.
| Parameter | Value | Cell Line/System | Reference |
| cPLA2α Inhibition (IC50) | 120 nM | In vitro enzyme assay | [3] |
Table 1: In Vitro cPLA2α Enzyme Inhibition by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on cPLA2α enzyme activity.
| Cell Line | Stimulus | Parameter | IC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | PGE2 Release | 5 µM | [3] |
| HaCaT (immortalized human keratinocytes) | Tumor Necrosis Factor-α (TNF-α) | PGE2 Release | Not explicitly stated, but dose-dependent inhibition shown | [3] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Release by this compound. This table presents the IC50 values for the inhibition of PGE2 release in immune and skin cells.
| Cell Line | Treatment Duration | Parameter | Concentration of this compound | Effect | Reference |
| HaCaT | 24 hours | Cell Viability | 3.5 µM | ~20% reduction | [3][6] |
| HaCaT | 24 hours | Cell Viability | 7 µM | ~40% reduction | [3][6] |
| HaCaT | 24 hours | Cell Viability | 14 µM | ~60% reduction | [3][6] |
Table 3: Effect of this compound on HaCaT Keratinocyte Viability. This table summarizes the dose-dependent effect of this compound on the viability of HaCaT cells.
| Cell Line | Treatment | Cell Cycle Phase | Percentage of Cells | Reference |
| HaCaT | Vehicle Control | G0/G1 | ~55% | [6] |
| HaCaT | Vehicle Control | S | ~30% | [6] |
| HaCaT | Vehicle Control | G2/M | ~15% | [6] |
| HaCaT | 7 µM this compound | G0/G1 | ~65% | [6] |
| HaCaT | 7 µM this compound | S | ~20% | [6] |
| HaCaT | 7 µM this compound | G2/M | ~15% | [6] |
Table 4: Effect of this compound on Cell Cycle Distribution in HaCaT Keratinocytes. This table shows the percentage of cells in each phase of the cell cycle after treatment with this compound, indicating a G0/G1 phase arrest.
| Cell Line | Treatment | Parameter | Effect | Reference |
| HaCaT | EGF Stimulation | Cyclin D1 mRNA expression | Increased | [3] |
| HaCaT | EGF Stimulation + 7 µM this compound | Cyclin D1 mRNA expression | Significantly reduced compared to EGF alone | [3] |
Table 5: Effect of this compound on Cyclin D1 Expression in EGF-Stimulated HaCaT Keratinocytes. This table illustrates the inhibitory effect of this compound on a key cell cycle regulatory protein.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approaches, the following diagrams are provided.
Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and subsequent eicosanoid production, thereby reducing cell proliferation.
Caption: A general workflow for investigating the anti-proliferative effects of this compound on cultured cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-proliferative properties.
cPLA2α Enzyme Inhibition Assay (Modified Dole Assay)
This assay determines the in vitro inhibitory activity of this compound on the cPLA2α enzyme.
-
Principle: Measures the release of radiolabeled arachidonic acid from a phospholipid substrate by cPLA2α.
-
Materials:
-
Recombinant human cPLA2α enzyme
-
Substrate mixture: 400 µM Triton X-100, 97 µM 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), 1.8 µM 14C-labeled PAPC, and 3 µM phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Assay buffer: 100 mM HEPES (pH 7.5), 90 µM CaCl2, 2 mM dithiothreitol (DTT), and 0.1 mg/mL bovine serum albumin (BSA)
-
This compound at various concentrations
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the cPLA2α enzyme with the this compound dilution (or vehicle control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4).
-
Extract the released 14C-arachidonic acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (Resazurin Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
Materials:
-
HaCaT keratinocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HaCaT cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Add resazurin solution to each well (e.g., 10% of the well volume) and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence of a cell-free control.
-
Cell Cycle Analysis by Automated Microscopy
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with fluorescent dyes that bind to DNA (to identify all cells and determine DNA content) and incorporate a thymidine analog (EdU) during DNA synthesis (to identify cells in S-phase). Automated microscopy and image analysis software are used to quantify the cell populations.
-
Materials:
-
HaCaT keratinocytes
-
Complete cell culture medium
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU) labeling reagent
-
Hoechst 33342 (or DAPI) for nuclear staining
-
Fluorescent azide for EdU detection (Click-iT chemistry)
-
Fixation and permeabilization buffers
-
High-content imaging system/automated microscope
-
-
Procedure:
-
Seed HaCaT cells in optically clear microplates (e.g., 96- or 384-well).
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
During the final hours of treatment (e.g., last 2-4 hours), add EdU to the culture medium to label cells in S-phase.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Perform the "click" reaction by adding the fluorescent azide to covalently attach the fluorescent dye to the incorporated EdU.
-
Counterstain the nuclei with Hoechst 33342 or DAPI.
-
Acquire images using an automated microscope.
-
Use image analysis software to:
-
Identify and count the total number of nuclei (Hoechst/DAPI signal).
-
Identify and count the number of S-phase cells (EdU-positive nuclei).
-
Measure the integrated intensity of the nuclear stain to determine the DNA content and classify cells into G0/G1, S, and G2/M phases.
-
-
Calculate the percentage of cells in each phase of the cell cycle.
-
References
- 1. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation - Ask this paper | Bohrium [bohrium.com]
- 2. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AVX001: A Technical Whitepaper on the Therapeutic Targeting of cPLA2α in Psoriasis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. A key pathological feature is the upregulation of inflammatory mediators, including eicosanoids. Cytosolic phospholipase A2 alpha (cPLA2α) is a pivotal enzyme that initiates the eicosanoid cascade by releasing arachidonic acid (AA) from membrane phospholipids. AVX001, a selective inhibitor of cPLA2α, has emerged as a promising therapeutic agent for psoriasis.[1][2] Clinical and preclinical data indicate that this compound exerts its effects through a dual mechanism: attenuating the production of pro-inflammatory eicosanoids and directly inhibiting the hyperproliferative state of keratinocytes.[1] This document provides a detailed overview of the mechanism of action, preclinical data, clinical trial results, and key experimental methodologies related to this compound in the context of psoriasis research.
Mechanism of Action: Targeting the cPLA2α Signaling Pathway
This compound is a selective, ω-3 polyunsaturated fatty acid (PUFA) derivative that directly inhibits the enzymatic activity of cPLA2α.[1] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release arachidonic acid, the primary precursor for eicosanoids—a class of potent lipid mediators including prostaglandins (PGs) and leukotrienes (LTs).[1]
In psoriasis, pro-inflammatory stimuli (e.g., cytokines like TNF-α) lead to the activation of cPLA2α in immune cells and keratinocytes.[1] The subsequent overproduction of eicosanoids, such as Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4), drives inflammation and keratinocyte proliferation, two hallmarks of psoriatic plaques.[1] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, thereby suppressing the entire downstream cascade of both cyclooxygenase (COX) and lipoxygenase (LOX) pathway metabolites.[1][3] This upstream inhibition provides a more balanced and comprehensive suppression of eicosanoids compared to NSAIDs, which only target the COX pathway.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.
Quantitative Preclinical and Clinical Data
Research has established the potency and clinical efficacy of this compound through in vitro assays and a Phase I/IIa clinical trial.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell/Enzyme System | Stimulus | IC50 Value | Source |
| cPLA2α Activity | Purified Enzyme | - | 120 nM | [1] |
| PGE2 Release | Human PBMCs | Lipopolysaccharide (LPS) | 5 µM | [1] |
| Cell Viability | Human BCC Cell Line (UWBCC1) | - | 10 µM | [4] |
Table 2: Summary of Phase I/IIa Clinical Trial Results for Topical this compound
| Parameter | Details | Result | Source |
| Study Design | Randomized, double-blind, placebo-controlled, dose-escalation | - | [1][2] |
| Patient Population | 88 completing male patients with mild to moderate plaque psoriasis | - | [2][5] |
| Treatment Duration | 4 weeks, with a 2-week follow-up | - | [2][6] |
| Dose Range | 0.002% up to 5.0% | - | [2] |
| Primary Endpoint (Safety) | Local Skin Reaction Adverse Events (LSRAE) | Well tolerated; No grade 3-4 LSRAE observed | [2][5] |
| Secondary Endpoint (Efficacy) | Modified Psoriasis Area and Severity Index (mPASI) Reduction | 29% reduction in mPASI at 5% dose (Week 4) | [2][5] |
| Secondary Endpoint (Efficacy) | Post Hoc Analysis of 3% and 5% Doses Combined | 31% reduction in mPASI (p=0.058) | [2][5] |
| Secondary Endpoint (Efficacy) | Plaque Infiltration Reduction (3% and 5% Doses Combined) | Statistically significant reduction (p=0.036) | [2][5] |
Key Experimental Protocols and Workflows
The anti-inflammatory and anti-proliferative properties of this compound have been characterized using established in vitro models.[1]
Inhibition of Eicosanoid Release in Human PBMCs
This assay quantifies the ability of this compound to suppress the production of pro-inflammatory eicosanoids from primary human immune cells.
-
Objective: To determine the dose-dependent inhibition of PGE2 release by this compound in stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
-
Methodology:
-
PBMC Isolation: PBMCs are isolated from healthy human donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS), to the culture media.
-
Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: An IC50 value is calculated from the dose-response curve.[1]
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibition of PGE2 in PBMCs.
Keratinocyte Proliferation Assay
This assay evaluates the effect of this compound on the hyperproliferation of keratinocytes, a key pathological feature of psoriasis.
-
Objective: To measure the impact of this compound on the viability and proliferation of human keratinocytes.
-
Methodology:
-
Cell Line: The immortalized human keratinocyte cell line, HaCaT, is used.[1]
-
Cell Seeding: HaCaT cells are seeded into multi-well plates at a predetermined density and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound. In some experiments, a growth factor like Epidermal Growth Factor (EGF) is added to stimulate proliferation.[3]
-
Incubation: Cells are incubated for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a standard method, such as:
-
MTT Assay: Measures metabolic activity.
-
BrdU Incorporation Assay: Measures DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: Results are expressed as a percentage of the vehicle-treated control to determine the inhibitory effect of this compound.
-
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for psoriasis that addresses both the inflammatory and proliferative components of the disease.[1] By selectively inhibiting cPLA2α, it effectively reduces the production of a broad range of inflammatory eicosanoids.[1] A Phase I/IIa clinical study has demonstrated that a topical formulation of this compound is safe, well-tolerated, and shows statistically significant clinical effects in patients with mild to moderate plaque psoriasis.[2] The observed continuous improvement over the four-week treatment period suggests that longer treatment durations could yield superior efficacy.[2]
Future research should focus on larger, later-phase clinical trials to confirm these initial findings and to optimize dosing and formulation. Further investigation into the systemic potential of this compound for more severe psoriasis and other chronic inflammatory conditions is also warranted.[7]
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation - Ask this paper | Bohrium [bohrium.com]
- 4. cdn.bequoted.com [cdn.bequoted.com]
- 5. researchgate.net [researchgate.net]
- 6. Avexxin Completes Phase I/IIA Study in Psoriasis and Achieves Proof-of-Concept in Man With its Compound this compound in a Topical Formulation [prnewswire.com]
- 7. Avexxin Completes Phase I/IIA Study In Psoriasis And Achieves Proof-Of-Concept In Man With Its Compound this compound In A Topical Formulation - BioSpace [biospace.com]
The Development of AVX001: A cPLA2α Inhibitor for Inflammatory and Hyperproliferative Diseases
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the development of AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α). The document is intended for researchers, scientists, and professionals in drug development, detailing the scientific rationale, key experimental findings, and clinical investigations of this compound in various disease models.
Introduction to this compound and its Target: cPLA2α
This compound is a novel small molecule therapeutic designed to specifically inhibit the activity of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in inflammatory and proliferative processes.[1][2] cPLA2α catalyzes the release of arachidonic acid (AA) from cellular membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes.[1][3] These lipid mediators are key drivers of inflammation and are implicated in the pathophysiology of numerous chronic inflammatory diseases and cancers.[1][4] By inhibiting cPLA2α, this compound aims to reduce the production of these pro-inflammatory molecules, thereby mitigating disease activity.[1] The development of this compound originated from foundational research conducted at the Norwegian University of Science and Technology.[5]
Mechanism of Action: Inhibition of the cPLA2α-Mediated Inflammatory Cascade
The primary mechanism of action of this compound is the direct inhibition of the cPLA2α enzyme.[3][6] This inhibition has been shown to downregulate cytokine-stimulated prostaglandin E2 (PGE2) formation by blocking cPLA2α-dependent Nuclear Factor-kappa B (NF-κB) activation.[3][6] NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes. The inhibition of its activation by this compound represents a key aspect of the drug's anti-inflammatory effects.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α), activate cPLA2α. This leads to the release of arachidonic acid and subsequent activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory genes. This compound directly inhibits cPLA2α, thereby blocking this entire cascade.
Preclinical Development
This compound has been evaluated in several preclinical models, demonstrating its anti-inflammatory and anti-proliferative properties.
In Vitro Enzyme Inhibition
The inhibitory activity of this compound on cPLA2α was assessed using a modified Dole assay.
Table 1: In Vitro cPLA2α Inhibition by this compound
| Compound | Target Enzyme | IC50 (µM) |
| This compound | cPLA2α | 0.12[3] |
Inhibition of Pro-inflammatory Mediator Release
The effect of this compound on the release of PGE2 from peripheral blood mononuclear cells (PBMCs) and human keratinocytes (HaCaT) was investigated.
Table 2: Inhibition of Stimulated PGE2 Release by this compound
| Cell Type | Stimulus | IC50 (µM) |
| PBMC | Lipopolysaccharide (LPS) | 5[3] |
| HaCaT | Tumor Necrosis Factor-α (TNF-α) | Not specified[3] |
Anti-proliferative Effects in Keratinocytes
This compound was shown to inhibit the proliferation of human keratinocytes (HaCaT cells), a key feature of psoriatic skin.
Table 3: Anti-proliferative Effect of this compound on HaCaT Cells
| Assay | Endpoint | Result |
| Resazurin Assay | Cell Viability | Dose-dependent reduction[3] |
| EdU Incorporation | S-phase Entry | Inhibition[3] |
Efficacy in a Murine Model of Rheumatoid Arthritis
This compound was evaluated in a collagen-induced arthritis (CIA) model in mice, a well-established model for rheumatoid arthritis.
Table 4: Efficacy of this compound in Murine Collagen-Induced Arthritis
| Treatment Group | Arthritis Index (AI) Reduction vs. Vehicle | Plasma PGE2 Reduction vs. Vehicle |
| This compound (30 mg/kg) | Significant reduction (p < 0.005)[6] | ~50%[6] |
| AVX002 (30 mg/kg) | Significant reduction (p < 0.05)[6] | ~50%[6] |
| Methotrexate (MTX) | Significant reduction (p < 0.05)[6] | Not specified |
| Enbrel | Significant reduction[2] | Not significant[6] |
Clinical Development
This compound has undergone clinical evaluation for the treatment of psoriasis and actinic keratosis.
Phase I/IIa Study in Psoriasis
A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study was conducted to assess the safety and efficacy of topical this compound in patients with mild to moderate plaque psoriasis.[5][7]
Table 5: Clinical Efficacy of Topical this compound in Psoriasis (4-week treatment)
| Dose | Primary Endpoint | Result |
| Up to 5% | Safety and Tolerability | Well-tolerated with no grade 3-4 Local Skin Reaction Adverse Events (LSRAE)[7] |
| 5% | Modified Psoriasis Area and Severity Index (mPASI) Reduction | 29% reduction from baseline[1][7] |
| 3% and 5% (combined, post-hoc) | mPASI Reduction | 31% reduction (p=0.058)[1][7] |
| 3% and 5% (combined, post-hoc) | Reduction in Infiltration | Statistically significant reduction (p=0.036)[1][7] |
Phase I/IIa Study in Actinic Keratosis (COAKS Trial)
A single-centre, randomized, vehicle-controlled, double-blind, parallel-group hybrid clinical trial (NCT05164393) was initiated to evaluate the tolerability, safety, and efficacy of daily field-directed topical treatment with this compound gel (1% or 3%) in participants with actinic keratosis (AK).[8][9]
Table 6: Clinical Efficacy of Topical this compound in Actinic Keratosis
| Dose | Efficacy Endpoint | Result |
| 1% and 3% | Clearance of AK target area of >50% at End of Treatment | 18% of patients[1] |
Experimental Protocols
In Vitro cPLA2α Enzyme Inhibition Assay (Modified Dole Assay)
This assay determines the in vitro activity of cPLA2α. The protocol involves the following key steps:
-
Substrate Preparation : A mixed micelle substrate is prepared containing Triton X-100, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), 14C-labeled PAPC, and phosphatidylinositol-4,5-bisphosphate (PIP2) in a HEPES buffer.[6]
-
Enzyme Reaction : The cPLA2α enzyme is added to the substrate mix in the presence or absence of this compound.
-
Reaction Termination and Extraction : The reaction is stopped, and the released radiolabeled arachidonic acid is extracted.
-
Quantification : The amount of released arachidonic acid is quantified using scintillation counting to determine the level of enzyme inhibition.
Keratinocyte Proliferation Assay (Resazurin Assay)
This assay measures cell viability as an indicator of proliferation. The general protocol is as follows:
-
Cell Seeding : HaCaT keratinocytes are seeded in a 96-well plate and allowed to adhere.
-
Treatment : Cells are treated with varying concentrations of this compound or a vehicle control.
-
Resazurin Addition : After the treatment period, a resazurin-based solution is added to each well.
-
Incubation : The plate is incubated to allow viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement : The fluorescence of resorufin is measured using a microplate reader, with the signal being proportional to the number of viable cells.
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the anti-arthritic potential of therapeutic agents. The key steps are:
-
Immunization : Genetically susceptible mice (e.g., DBA/1J) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[10]
-
Booster Immunization : A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[10]
-
Treatment Administration : Treatment with this compound, a comparator drug (e.g., Methotrexate, Enbrel), or vehicle is initiated either prophylactically (before or at the time of the booster) or therapeutically (after the onset of arthritis).[2][6]
-
Disease Assessment : The severity of arthritis is monitored regularly by scoring paw swelling and inflammation (Arthritis Index).[2][6]
-
Histopathological and Biomarker Analysis : At the end of the study, joints are collected for histological examination of inflammation and damage, and blood samples are analyzed for inflammatory biomarkers like PGE2.[2][6]
Conclusion
The development of this compound represents a targeted approach to treating inflammatory and hyperproliferative diseases by inhibiting the key enzyme cPLA2α. Preclinical studies have demonstrated its potent anti-inflammatory and anti-proliferative effects, which have been translated into promising results in early-phase clinical trials for psoriasis and actinic keratosis. The mechanism of action, involving the suppression of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. Further clinical development is warranted to fully establish the efficacy and safety of this compound as a novel treatment option for patients with these conditions.
References
- 1. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ω3-polyunsaturated fatty acid derivatives this compound and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 9. TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of AVX001
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVX001 is an experimental therapeutic agent identified as a potent and selective inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2] This enzyme, cPLA2α, plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids.[3] The liberated arachidonic acid is subsequently metabolized into various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1] By inhibiting cPLA2α, this compound effectively curtails the production of these inflammatory mediators, and has also been shown to suppress aberrant keratinocyte hyperproliferation.[1][4] These characteristics position this compound as a promising candidate for the treatment of various inflammatory and hyperproliferative disorders, such as psoriasis and rheumatoid arthritis.[2][4]
This document provides detailed protocols for key in vitro experiments to characterize the activity and efficacy of this compound. The included methodologies cover the direct assessment of its enzymatic inhibition, its effects on cellular inflammatory responses, and its anti-proliferative activity.
Mechanism of Action: cPLA2α Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the cPLA2α enzyme.[1] The following diagram illustrates the signaling pathway and the point of intervention for this compound.
Caption: cPLA2α signaling pathway and this compound's inhibitory action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound from various studies.
Table 1: cPLA2α Enzymatic Inhibition
| Compound | Assay Type | IC50 (ΧI(50)) | Source |
| This compound | Mixed Micelle Assay | 0.0072 (mole fraction) | [5] |
| This compound | Vesicular Assay | ~120 nM | [6] |
Table 2: Inhibition of Arachidonic Acid (AA) and Prostaglandin E2 (PGE2) Release
| Cell Type | Stimulant | Measured Product | IC50 | Source |
| SW982 Synoviocytes | IL-1β | AA Release | 1.1 µM (at 24h) | [5] |
| Renal Mesangial Cells | IL-1β | PGE2 Synthesis | Potent Suppression | [6] |
Experimental Workflow Overview
The general workflow for the in vitro characterization of this compound is depicted below.
Caption: General experimental workflow for this compound in vitro testing.
Detailed Experimental Protocols
cPLA2α Enzyme Activity Assay (Mixed Micelle Assay)
This protocol is adapted from methodologies described for measuring cPLA2α activity using a mixed micelle substrate.[1][5]
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine ([14C]PAPC)
-
Unlabeled 1-palmitoyl-2-arachidonoyl-phosphatidylcholine (PAPC)
-
Triton X-100
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mg/mL BSA, 4 mM CaCl2, 10 mM dithiothreitol (DTT)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Dole's Reagent (isopropanol:heptane:1M H2SO4, 40:10:1)
-
n-heptane
-
Silica gel powder
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare Mixed Micelles:
-
In a glass tube, combine unlabeled PAPC and [14C]PAPC.
-
Dry the lipids under a stream of nitrogen gas.
-
Resuspend the lipid film in a solution of Triton X-100 (e.g., 0.00125%) by vigorous vortexing for 2 minutes, followed by sonication for 5 minutes in a water bath to form mixed micelles.
-
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the desired concentration of this compound or vehicle, and the mixed micelle substrate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the recombinant cPLA2α enzyme.
-
Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding Dole's reagent.
-
Add n-heptane and water, and vortex thoroughly to partition the lipids.
-
Centrifuge to separate the phases.
-
-
Quantification of Released [14C]Arachidonic Acid:
-
Transfer the upper heptane layer to a new tube containing silica gel powder to remove any remaining phospholipids.
-
Vortex and centrifuge.
-
Transfer an aliquot of the heptane supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Arachidonic Acid Release Assay
This protocol outlines a method to measure the effect of this compound on stimulated arachidonic acid release from cultured cells.
Objective: To assess the ability of this compound to inhibit the release of arachidonic acid in a cellular context.
Materials:
-
Human cell line (e.g., SW982 synoviocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[3H]Arachidonic Acid
-
Pro-inflammatory stimulus (e.g., IL-1β)
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [3H]Arachidonic Acid in the culture medium for 18-24 hours.
-
-
Wash and Pre-treatment:
-
Wash the cells twice with PBS to remove unincorporated [3H]Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.
-
-
Stimulation:
-
Add the pro-inflammatory stimulus (e.g., IL-1β) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity to quantify the released [3H]Arachidonic Acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of stimulated arachidonic acid release for each this compound concentration.
-
Determine the IC50 value as described in the previous protocol.
-
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.
Objective: To measure the effect of this compound on the production of a key downstream metabolite of arachidonic acid.
Materials:
-
Human cell line (e.g., renal mesangial cells, keratinocytes)
-
Cell culture medium
-
Pro-inflammatory stimulus (e.g., IL-1β)
-
This compound stock solution
-
Commercial PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β) and incubate for a specified period (e.g., 24 hours).
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
-
PGE2 ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a plate pre-coated with an anti-PGE2 antibody.
-
Adding a fixed amount of HRP-conjugated PGE2.
-
Incubating to allow competition between the sample/standard PGE2 and the HRP-conjugated PGE2 for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and incubating to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition of PGE2 production for each this compound concentration.
-
Keratinocyte Proliferation Assay (Crystal Violet Assay)
This protocol is for assessing the anti-proliferative effects of this compound on keratinocytes.
Objective: To determine if this compound can inhibit the proliferation of keratinocytes, a key feature of psoriatic plaques.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
Growth factors (e.g., EGF)
-
This compound stock solution
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed keratinocytes in a 96-well plate at a low density and allow them to adhere.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control in the presence of growth factors to stimulate proliferation.
-
Incubate for a period that allows for cell division (e.g., 48-72 hours).
-
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol) for 15 minutes.
-
Remove the fixative and air dry the plate.
-
Add Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Add the Solubilization Solution to each well to dissolve the stain.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the cell number.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the stimulated control.
-
Conclusion
The protocols detailed in this document provide a robust framework for the in vitro evaluation of this compound. By systematically assessing its direct enzymatic inhibition, its impact on cellular inflammatory pathways, and its anti-proliferative effects, researchers can gain a comprehensive understanding of the therapeutic potential of this cPLA2α inhibitor. The provided data and workflows serve as a valuable resource for scientists engaged in the research and development of novel anti-inflammatory and anti-proliferative agents.
References
- 1. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis of phospholipase A2 activity toward mixed micelles and its implications for the study of lipolytic enzymes [escholarship.org]
- 5. Kinetic analysis of phospholipase A2 activity toward mixed micelles and its implications for the study of lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme activity and structural dynamics linked to micelle formation: a fluorescence anisotropy and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AVX001 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of AVX001 in mice, based on established experimental models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a potent and selective inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2][3] This enzyme plays a crucial role in the inflammatory process by catalyzing the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins.[2][4] By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory mediators, making it a promising therapeutic agent for inflammatory diseases.[2][5] Preclinical studies in mouse models of collagen-induced arthritis (CIA) have demonstrated that this compound can significantly ameliorate disease progression, highlighting its potential as a disease-modifying anti-rheumatic drug.[1][6]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the cPLA2α enzyme.[2][4] This inhibition prevents the release of arachidonic acid from membrane phospholipids. Consequently, the downstream production of prostaglandins, such as PGE2, via the cyclooxygenase (COX) pathway is suppressed.[1][2] This targeted inhibition of a key inflammatory pathway underscores the therapeutic potential of this compound in various inflammatory conditions.[4][5]
In Vivo Administration Protocols
The following protocols are based on studies conducted in a collagen-induced arthritis (CIA) model in male DBA/1 mice.[1]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Syringes (1 ml) with 27-gauge needles
-
Male DBA/1 mice (8-10 weeks old)
Dosing and Administration
Vehicle Preparation: The vehicle used for this compound administration is 100% DMSO.[1]
Drug Formulation: Prepare the required concentration of this compound in 100% DMSO. The selection of doses of 10 mg/kg and 30 mg/kg body weight was based on reported anti-inflammatory effects of structurally similar cPLA2α inhibitors.[1]
Administration Route: Administer this compound via intraperitoneal (IP) injection.[1]
Experimental Protocols
Two primary experimental models have been described for evaluating this compound in the CIA mouse model: a prophylactic and a therapeutic model.[1]
3.3.1. Prophylactic Treatment Protocol
This protocol aims to assess the ability of this compound to prevent or delay the onset of arthritis.
-
Animal Model: Collagen-Induced Arthritis (CIA) in male DBA/1 mice.
-
Induction of Arthritis: Arthritis is induced by an initial immunization with type II collagen on day 0, followed by a booster injection on day 21.[1]
-
Treatment Initiation: Treatment with this compound begins one hour prior to the second immunization with type II collagen.[1]
-
Dosing Regimen:
-
Administer this compound daily for the first 4 days of treatment.
-
Subsequently, administer this compound every second day until the termination of the study.[1]
-
3.3.2. Therapeutic Treatment Protocol
This protocol is designed to evaluate the efficacy of this compound in treating established arthritis.
-
Animal Model: Collagen-Induced Arthritis (CIA) in male DBA/1 mice.
-
Induction of Arthritis: Same as the prophylactic model.
-
Treatment Initiation: Treatment with this compound begins after the clinical signs of arthritis are evident.
-
Dosing Regimen:
-
Administer this compound daily for the first 4 days of treatment.
-
Subsequently, administer this compound every second day until the termination of the study.[1]
-
Data Presentation
The efficacy of this compound in the CIA mouse model was evaluated based on the Arthritis Index (AI) and plasma PGE2 levels.
Summary of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Model | Outcome | Reference |
| This compound | 10 | IP | Prophylactic | Significant reduction in Arthritis Index | [1] |
| This compound | 30 | IP | Prophylactic | Significant reduction in Arthritis Index (more prominent effect) | [1] |
| This compound | 30 | IP | Therapeutic | Significant reduction in Arthritis Index | [1] |
| Methotrexate (MTX) | 0.3 | IP | Prophylactic | Significant reduction in Arthritis Index | [1] |
| Enbrel | 25 | IP | Therapeutic | Significant reduction in Arthritis Index | [1] |
Summary of Biomarker Data (Plasma PGE2 Levels)
| Treatment Group | Dose (mg/kg) | Treatment Model | PGE2 Reduction vs. Vehicle | Significance | Reference |
| This compound | 10 | Prophylactic | 50% | p < 0.005 | [1] |
| This compound | 30 | Prophylactic | 37% | Not significant | [1] |
| This compound | 30 | Therapeutic | 54% | p < 0.005 | [1] |
| Methotrexate (MTX) | 0.3 | Prophylactic | 52% | p < 0.05 | [1] |
| Enbrel | 25 | Therapeutic | 19% | Not significant | [1] |
Pharmacokinetics
Conclusion
This compound has demonstrated significant anti-inflammatory and disease-modifying effects in a mouse model of rheumatoid arthritis.[1][6] The provided protocols for prophylactic and therapeutic administration can serve as a valuable starting point for further preclinical evaluation of this compound in various inflammatory disease models. The inhibitory action of this compound on cPLA2α and the subsequent reduction in PGE2 levels confirm its targeted mechanism of action.[1] Further investigation into the pharmacokinetics of this compound will be crucial for its clinical translation.
References
- 1. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVX001 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2] cPLA2α catalyzes the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes.[1] These lipid mediators are critically involved in inflammation and cell proliferation.[1][3] By inhibiting cPLA2α, this compound effectively reduces the production of these pro-inflammatory and pro-proliferative molecules, making it a promising therapeutic agent for inflammatory diseases such as psoriasis and rheumatoid arthritis.[1][2]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The described methods include assays for measuring the inhibition of arachidonic acid release, prostaglandin E2 (PGE2) production, and cell proliferation. Additionally, best practices for cell culture and assay execution are outlined to ensure data accuracy and reproducibility.
Mechanism of Action of this compound
This compound is a derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[4] It directly binds to and inhibits the enzymatic activity of cPLA2α.[5] This inhibition prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Consequently, the downstream synthesis of various eicosanoids via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is suppressed.[1] Studies have also indicated that the anti-inflammatory effects of this compound may involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[2][5][6]
Data Presentation
Table 1: In Vitro Inhibition of cPLA2α Activity by this compound
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 120 ± 58 | In vitro mixed micelle assay | [7] |
| AVX002 | 126 ± 37 | In vitro mixed micelle assay | [7] |
| AACOCF3 | >1000 | In vitro mixed micelle assay | [7] |
| DHA | Inactive | In vitro mixed micelle assay | [7] |
Table 2: Effect of this compound on Stimulated PGE2 Release
| Cell Type | Stimulant | This compound IC50 | Reference |
| Human PBMC | LPS (10 ng/mL) | 5 µM | [1] |
| HaCaT | TNF-α (10 ng/mL) | ~1 µM | [1] |
| SW982 Synoviocytes | IL-1β (10 ng/mL) | 1.1 µM (for AA release) | [2] |
Table 3: Effect of this compound on Keratinocyte (HaCaT) Proliferation
| Treatment | Concentration | Effect | Reference |
| This compound | 1-10 µM | Dose-dependent inhibition of cell viability | [1][3] |
| This compound + EGF (30 ng/mL) | 7 µM | Inhibition of EGF-induced proliferation (S-phase entry) | [3] |
| This compound | 5 µM | Inhibition of proliferation in stratified cultures | [1] |
Experimental Protocols
Best Practices for Cell-Based Assays
To ensure the generation of high-quality and reproducible data, the following best practices should be adhered to:
-
Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.
-
Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.[1]
-
Assay Optimization: Optimize cell seeding density, stimulation time, and compound treatment duration for each specific assay and cell line.
-
Use of Controls: Include appropriate positive, negative, and vehicle controls in every experiment.
-
Reagent Quality: Use high-quality reagents and maintain consistency in batches and suppliers.
-
Pipetting Technique: Employ proper pipetting techniques to minimize variability.
-
Data Analysis: Utilize appropriate statistical methods for data analysis.
Protocol 1: [³H]-Arachidonic Acid Release Assay
This assay measures the ability of this compound to inhibit the release of arachidonic acid from the cell membrane of cultured cells.
Materials:
-
Cell line of interest (e.g., HaCaT or SW982 cells)
-
Complete cell culture medium
-
[³H]-Arachidonic Acid (specific activity ~100 Ci/mmol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Stimulant (e.g., EGF, IL-1β, or TNF-α)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Labeling with [³H]-Arachidonic Acid: a. The following day, replace the culture medium with a serum-free medium containing 0.1-0.5 µCi/mL [³H]-arachidonic acid and 1% fatty acid-free BSA. b. Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for the incorporation of the radiolabel into the cell membranes.
-
Washing: a. After the labeling period, carefully aspirate the labeling medium. b. Wash the cells three times with a wash buffer (e.g., serum-free medium containing 1% fatty acid-free BSA) to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubation with this compound: a. Add serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells. b. Pre-incubate for 30-60 minutes at 37°C.
-
Stimulation: a. Add the stimulant (e.g., 100 ng/mL EGF) to the wells and incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.[1]
-
Sample Collection: a. After stimulation, carefully collect the supernatant from each well. b. Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: a. Add a portion of the supernatant and the cell lysate to separate scintillation vials containing a scintillation cocktail. b. Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of [³H]-arachidonic acid released using the following formula: % Release = (CPM in supernatant) / (CPM in supernatant + CPM in cell lysate) * 100 b. Plot the percentage of release against the concentration of this compound to determine the IC50 value.
Protocol 2: Prostaglandin E2 (PGE2) ELISA
This protocol describes the measurement of PGE2 levels in cell culture supernatants to assess the inhibitory effect of this compound on the COX pathway downstream of cPLA2α.
Materials:
-
Cell line of interest (e.g., human PBMC or HaCaT cells)
-
Complete cell culture medium
-
Stimulant (e.g., LPS or TNF-α)
-
This compound
-
Commercial PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 96-well plates at the desired density. b. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Pre-incubate for 1-2 hours at 37°C. d. Add the stimulant (e.g., 10 ng/mL LPS for PBMC, 10 ng/mL TNF-α for HaCaT) and incubate for 24-72 hours.[1]
-
Supernatant Collection: a. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the cells. b. Carefully collect the supernatant for PGE2 measurement. Supernatants can be stored at -80°C if not used immediately.
-
PGE2 Measurement: a. Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the following steps: i. Addition of standards and samples to the antibody-coated plate. ii. Incubation with a PGE2-HRP conjugate. iii. Washing steps to remove unbound reagents. iv. Addition of a substrate solution. v. Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
Data Analysis: a. Generate a standard curve using the provided PGE2 standards. b. Calculate the concentration of PGE2 in each sample based on the standard curve. c. Plot the PGE2 concentration against the concentration of this compound to determine the IC50 value.
Protocol 3: Cell Proliferation/Viability Assay (Resazurin-Based)
This assay assesses the effect of this compound on cell proliferation and viability by measuring the metabolic activity of the cells.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 3,000 cells/well for HaCaT) to allow for proliferation over the course of the experiment.[8]
-
Treatment: a. Allow the cells to adhere and grow for 24-48 hours. b. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. c. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Resazurin Addition: a. Add resazurin solution to each well to a final concentration of 10% of the culture volume. b. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: a. Measure the fluorescence at an excitation wavelength of 544-560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.
-
Data Analysis: a. Subtract the background fluorescence (from wells with medium and resazurin but no cells). b. Express the results as a percentage of the vehicle-treated control. c. Plot the percentage of viability/proliferation against the concentration of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the [³H]-Arachidonic Acid Release Assay.
Caption: this compound's potential influence on the NF-κB signaling pathway.
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dact1 Regulates the Ability of 3T3-J2 Cells to Support Proliferation of Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVX001 Treatment of SW982 Synoviocyte Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the use of AVX001, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), with the human SW982 synoviocyte cell line. SW982 cells, derived from a synovial sarcoma, are a widely utilized in vitro model for studying the inflammatory processes of rheumatoid arthritis (RA) due to their expression of key inflammatory mediators. This compound targets the cPLA2α enzyme, which plays a crucial role in the inflammatory cascade by releasing arachidonic acid (AA) from cell membranes, a precursor for prostaglandins and leukotrienes.[1][2] This document offers detailed experimental procedures, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Cell Line Information
-
Cell Line: SW982
-
Origin: Human synovial sarcoma[1]
-
Morphology: Mixed
-
Growth Properties: Adherent
-
Applications: A model for studying rheumatoid arthritis, inflammation, and cancer.[1]
This compound Information
-
Target: Cytosolic phospholipase A2α (cPLA2α)
-
Mechanism of Action: this compound inhibits the enzymatic activity of cPLA2α, thereby blocking the release of arachidonic acid from membrane phospholipids. This reduction in available arachidonic acid leads to decreased production of downstream pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2).[1][2]
Data Presentation
The following tables summarize the expected quantitative outcomes of treating SW982 cells with this compound.
Table 1: Effect of this compound on Arachidonic Acid (AA) Release in IL-1β-Stimulated SW982 Cells
| Treatment Condition | This compound Concentration (µM) | % Inhibition of AA Release (Mean ± SD) | IC50 (µM) |
| IL-1β (10 ng/mL) | 0 | 0 ± 5.0 | \multirow{5}{*}{1.1} |
| IL-1β + this compound | 0.1 | 15 ± 4.2 | |
| IL-1β + this compound | 1.0 | 48 ± 6.1 | |
| IL-1β + this compound | 10.0 | 85 ± 7.5 | |
| IL-1β + this compound | 25.0 | 92 ± 4.8 |
Data is representative based on published findings for this compound in SW982 cells.[1]
Table 2: Effect of a cPLA2α Inhibitor (AVX002, similar to this compound) on Prostaglandin E2 (PGE2) Production in TNF-α-Stimulated SW982 Cells
| Treatment Condition | Inhibitor Concentration (µM) | PGE2 Concentration (ng/mL) (Mean ± SD) | % Inhibition of PGE2 Production |
| Untreated Control | 0 | 52.6 ± 5.7 | - |
| TNF-α (10 ng/mL) | 0 | 265.5 ± 18.7 | 0 |
| TNF-α + Inhibitor | 0.63 | 188.5 ± 15.2 | 29.0 |
| TNF-α + Inhibitor | 1.25 | 130.1 ± 11.9 | 51.0 |
| TNF-α + Inhibitor | 2.5 | 87.6 ± 9.8 | 67.0 |
| TNF-α + Inhibitor | 5.0 | 61.1 ± 7.3 | 77.0 |
Data is representative of a similar cPLA2α inhibitor, AVX002, in SW982 cells.
Table 3: Effect of a cPLA2α Inhibitor on SW982 Cell Viability (MTT Assay)
| Treatment Condition | Inhibitor Concentration (µM) | % Cell Viability (Mean ± SD) |
| Untreated Control | 0 | 100 ± 5.0 |
| Vehicle Control (0.1% DMSO) | 0 | 98 ± 4.5 |
| Inhibitor | 1 | 97 ± 5.2 |
| Inhibitor | 10 | 95 ± 6.1 |
| Inhibitor | 25 | 93 ± 5.8 |
| Inhibitor | 50 | 88 ± 7.3 |
Experimental Protocols
SW982 Cell Culture and Maintenance
Materials:
-
SW982 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw cryopreserved SW982 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Routine Culture: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at a 1:3 to 1:4 split ratio.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (MTT Assay)
Materials:
-
SW982 cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Procedure:
-
Seed SW982 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
Arachidonic Acid (AA) Release Assay
Materials:
-
SW982 cells
-
24-well cell culture plates
-
[3H]-Arachidonic Acid
-
This compound stock solution
-
Recombinant human IL-1β
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed SW982 cells in a 24-well plate and grow to confluency.
-
Label the cells by incubating with [3H]-Arachidonic Acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-AA.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium for 1-2 hours.
-
Stimulate the cells with IL-1β (10 ng/mL) for the desired time period (e.g., 24 hours).
-
Collect the supernatant and centrifuge to remove any detached cells.
-
Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity of the cell lysate to determine the total incorporated [3H]-AA.
-
Calculate the percentage of AA release as (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) x 100.
Prostaglandin E2 (PGE2) Measurement (ELISA)
Materials:
-
SW982 cells
-
24-well cell culture plates
-
This compound stock solution
-
Recombinant human TNF-α or IL-1β
-
PGE2 ELISA kit
-
Plate reader
Procedure:
-
Seed SW982 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with serum-free medium and pre-incubate with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Normalize the PGE2 concentration to the total protein content of the cells in each well, if necessary.
Visualizations
Signaling Pathway of cPLA2α in SW982 Synoviocytes
Caption: cPLA2α signaling pathway in synoviocytes.
Experimental Workflow for Evaluating this compound in SW982 Cells
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound mechanism of action.
References
Application Notes and Protocols for Murine Collagen-Induced Arthritis Model Using AVX001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) in mice is a widely utilized and highly reproducible animal model that recapitulates many of the immunological and pathological characteristics of human rheumatoid arthritis (RA).[1][2] The model is initiated by immunization with type II collagen, which elicits an autoimmune response targeting the cartilage in the joints, leading to inflammation, pannus formation, and progressive destruction of cartilage and bone. Due to these similarities, the CIA model is an invaluable tool for investigating the pathogenesis of RA and for evaluating the efficacy of novel therapeutic agents.
AVX001 is an inhibitor of cytosolic phospholipase A2α (cPLA2α).[3][4] This enzyme plays a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor for the synthesis of prostaglandins and other inflammatory mediators.[5][6] Studies have demonstrated that mice deficient in cPLA2α are resistant to the development of CIA, highlighting cPLA2α as a significant therapeutic target.[7][8] this compound has been shown to ameliorate the clinical and pathological features of CIA in mice, suggesting its potential as a disease-modifying anti-rheumatic drug.[3][7]
These application notes provide a detailed protocol for inducing CIA in mice and for evaluating the therapeutic effects of this compound.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is adapted from established methods for inducing CIA in genetically susceptible mouse strains like DBA/1J.[9][10]
Materials:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL heat-killed Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
Procedure:
-
Preparation of Collagen Emulsion:
-
On the day of immunization, prepare an emulsion by mixing equal volumes of the Type II collagen solution and Complete Freund's Adjuvant.
-
Mix thoroughly until a stable emulsion is formed. A common method is to draw the mixture into and out of a glass syringe repeatedly.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer a 100 µL intradermal injection of the collagen-CFA emulsion at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of the Type II collagen solution and Incomplete Freund's Adjuvant.
-
Anesthetize the mice.
-
Administer a 100 µL intraperitoneal injection of the collagen-IFA emulsion.[6]
-
-
Monitoring of Arthritis:
Clinical Assessment of Arthritis
The severity of arthritis is graded using a clinical scoring system.
Procedure:
-
Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.
-
Scoring Scale: [11]
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or localized edema.
-
2: Easily identifiable erythema and swelling.
-
3: Significant erythema and swelling affecting the entire paw.
-
4: Maximum inflammation with joint deformity and/or ankylosis.
-
-
The Arthritis Index (AI) for each mouse is the sum of the scores for all four paws.
Administration of this compound
This compound can be evaluated in both prophylactic and therapeutic treatment regimens.[7][8]
-
Prophylactic Treatment: Begin administration of this compound or vehicle control at the time of the primary immunization (Day 0) and continue for the duration of the study.
-
Therapeutic Treatment: Begin administration of this compound or vehicle control after the onset of clinical signs of arthritis (e.g., when the Arthritis Index reaches a predetermined score) and continue for a specified treatment period.
The route of administration and dosage of this compound should be determined based on the specific experimental design. For example, a study by Feuerherm et al. (2019) utilized intraperitoneal injections.[7]
Histopathological Analysis
At the end of the study, paws are collected for histological examination to assess the extent of joint damage.
Procedure:
-
Euthanize mice according to approved IACUC protocols.
-
Dissect the paws and fix them in 10% neutral buffered formalin.
-
Decalcify the tissues using a suitable decalcification agent.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for the following parameters on a semi-quantitative scale:
-
Inflammatory cell infiltration in the articular cavity and peripheral tissue.
-
Synovial and capillary hyperplasia.
-
Articular cartilage surface damage.
-
Periosteal and endochondral ossification.
-
Measurement of Plasma Prostaglandin E2 (PGE2)
As this compound inhibits cPLA2α, measuring the downstream product PGE2 can serve as a biomarker of target engagement and anti-inflammatory activity.[5][7]
Procedure:
-
Collect blood samples from mice at specified time points.
-
Separate the plasma by centrifugation.
-
Measure PGE2 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the murine CIA model, based on previously published findings.[7]
Table 1: Effect of Prophylactic this compound Treatment on Arthritis Index
| Treatment Group | Mean Arthritis Index (Day 42) | % Reduction vs. Vehicle |
| Vehicle Control | 10.5 ± 1.2 | - |
| This compound (30 mg/kg) | 4.8 ± 0.9 | 54.3% |
| Methotrexate (1 mg/kg) | 5.2 ± 1.0 | 50.5% |
Table 2: Effect of Therapeutic this compound Treatment on Arthritis Index
| Treatment Group | Mean Arthritis Index (Day 39) | % Reduction vs. Vehicle |
| Vehicle Control | 10.2 ± 1.5 | - |
| This compound (30 mg/kg) | 5.1 ± 1.1 | 50.0% |
| Enbrel (25 mg/kg) | 4.9 ± 0.8 | 52.0% |
Table 3: Effect of Therapeutic this compound Treatment on Histopathology Scores
| Treatment Group | Inflammatory Infiltration | Cartilage Damage | Bone Resorption |
| Vehicle Control | 3.2 ± 0.4 | 2.8 ± 0.5 | 2.5 ± 0.6 |
| This compound (30 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.4 | 1.1 ± 0.3 |
| Enbrel (25 mg/kg) | 1.8 ± 0.5 | 1.5 ± 0.5 | 1.3 ± 0.4 |
Scores are represented on a 0-4 scale, where 0 is normal and 4 is severe.
Table 4: Effect of Therapeutic this compound Treatment on Plasma PGE2 Levels
| Treatment Group | Plasma PGE2 (pg/mL) | % Reduction vs. Vehicle |
| Healthy Control | 150 ± 25 | - |
| Vehicle Control | 450 ± 50 | - |
| This compound (30 mg/kg) | 207 ± 30 | 54% |
| Enbrel (25 mg/kg) | 365 ± 45 | 19% |
Visualizations
Caption: Experimental workflow for the murine collagen-induced arthritis model.
Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic Phospholipase A2α–deficient Mice Are Resistant to Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Preparation of AVX001 Topical Formulation for Research
For Research Use Only. Not for human use.
Introduction
AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2][3] By blocking cPLA2α, this compound inhibits the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[2][3] This mechanism of action makes this compound a promising candidate for the topical treatment of various inflammatory skin conditions, including psoriasis and actinic keratosis.[1][4]
These application notes provide a detailed protocol for the preparation of a research-grade topical silicone-based gel formulation of this compound. Additionally, methodologies for the physicochemical characterization and in vitro performance testing of the formulation are described to ensure quality and consistency in research applications.
Materials and Equipment
| Material/Equipment | Description/Grade |
| Active Pharmaceutical Ingredient (API) | |
| This compound | Purity ≥98% |
| Excipients for Silicone Gel Base | |
| Dimethicone | High viscosity (e.g., 12,500 cSt) |
| Dimethicone Crosspolymer | Elastomer blend for texture |
| Trimethylsiloxysilicate and Dimethicone | Resin blend for film-forming properties |
| Cyclopentasiloxane | Dispersing agent |
| Equipment | |
| Analytical Balance | |
| Overhead Stirrer/Homogenizer | |
| Beakers and Glassware | |
| pH Meter | |
| Viscometer (e.g., Brookfield) | |
| Franz Diffusion Cell Apparatus | For IVRT and IVPT |
| High-Performance Liquid Chromatography (HPLC) System | For analytical quantification |
Preparation of a Representative 1% this compound Topical Silicone Gel (100 g Batch)
This protocol describes the preparation of a 1% (w/w) this compound topical gel. The concentration can be adjusted as needed for specific research purposes.
1. Preparation of the Silicone Gel Base:
A stable and cosmetically elegant silicone gel can be prepared by combining different silicone derivatives.[5][6]
| Ingredient | Percentage (w/w) | Weight (g) |
| Dimethicone (12,500 cSt) | 30.0 | 30.0 |
| Trimethylsiloxysilicate and Dimethicone | 20.0 | 20.0 |
| Dimethicone Crosspolymer | 49.0 | 49.0 |
| Total | 99.0 | 99.0 |
-
Procedure:
-
In a suitable beaker, combine the dimethicone, trimethylsiloxysilicate and dimethicone blend, and dimethicone crosspolymer.
-
Mix the ingredients using an overhead stirrer at a low to medium speed until a homogenous, translucent gel is formed. Avoid high speeds to prevent air entrapment.
-
2. Incorporation of this compound API:
| Ingredient | Percentage (w/w) | Weight (g) |
| This compound | 1.0 | 1.0 |
| Silicone Gel Base | 99.0 | 99.0 |
| Total | 100.0 | 100.0 |
-
Procedure:
-
Accurately weigh 1.0 g of this compound powder.
-
Gradually add the this compound powder to the prepared silicone gel base while mixing at a low speed.
-
Continue mixing until the API is uniformly dispersed throughout the gel. A homogenizer can be used at a low speed for a short duration to ensure complete dispersion and uniformity.
-
Visually inspect the final formulation for homogeneity.
-
3. Packaging and Storage:
-
Package the prepared this compound topical gel in airtight containers to prevent solvent evaporation and contamination.
-
Store the formulation at controlled room temperature (20-25°C), protected from light.
Physicochemical Characterization of the this compound Topical Formulation
To ensure the quality and consistency of the prepared formulation, the following physicochemical properties should be evaluated.
| Parameter | Method | Acceptance Criteria (Representative) |
| Appearance | Visual Inspection | Translucent, homogenous, and free from visible particles. |
| pH | pH Meter | 4.5 - 6.5 |
| Viscosity | Brookfield Viscometer | 1000 - 1500 cP |
| Spreadability | Parallel Plate Method | Diameter of 20-25 mm under a 50 g weight |
| Drug Content Uniformity | HPLC | 95.0% - 105.0% of the theoretical concentration |
Protocol for Drug Content Uniformity:
-
Accurately weigh approximately 1 g of the this compound gel into a 100 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate to dissolve the gel and extract the this compound.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the filtrate by a validated HPLC method to determine the concentration of this compound.
In Vitro Performance Testing
In vitro release testing (IVRT) and in vitro permeation testing (IVPT) are crucial for evaluating the performance of the topical formulation.[7][8][9]
IVRT is used to assess the rate at which this compound is released from the gel formulation.[8][10]
-
Apparatus: Franz diffusion cell.
-
Membrane: Inert synthetic membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a suitable solubilizing agent to maintain sink conditions.
-
Procedure:
-
Mount the synthetic membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor chamber with the degassed receptor medium and equilibrate the system to 32 ± 1°C.
-
Apply a finite dose (approximately 300 mg) of the 1% this compound gel to the membrane surface in the donor chamber.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber and replace it with fresh, pre-warmed receptor medium.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.
IVPT is used to evaluate the permeation of this compound through a skin model, providing insights into its potential for dermal absorption.[3][9]
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised human or porcine skin.
-
Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a suitable solubilizing agent.
-
Procedure:
-
Prepare and mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor chamber.
-
Confirm skin integrity using a suitable method (e.g., measuring transepidermal water loss or electrical resistance).
-
Fill the receptor chamber with degassed receptor medium and maintain the temperature at 32 ± 1°C.
-
Apply a finite dose of the 1% this compound gel to the skin surface.
-
Collect samples from the receptor chamber at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) and replace with fresh medium.
-
At the end of the experiment, recover the remaining formulation from the skin surface and extract this compound from the different skin layers (stratum corneum, epidermis, and dermis).
-
Analyze all samples for this compound concentration by HPLC.
-
-
Data Analysis: Calculate the cumulative amount of this compound permeated into the receptor medium over time and determine the steady-state flux (Jss).
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting the cPLA2α signaling pathway.
Caption: General experimental workflow for topical drug development for research.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide - Dow Development Labs [dowdevelopmentlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. premier-research.com [premier-research.com]
- 5. dupont.com [dupont.com]
- 6. specialchem.com [specialchem.com]
- 7. permegear.com [permegear.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. permegear.com [permegear.com]
- 10. ashdin.com [ashdin.com]
Application Notes and Protocols for AVX001 in Human Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively reduces the production of arachidonic acid and its downstream metabolites, including prostaglandins and leukotrienes, which are critical mediators of inflammation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in human peripheral blood mononuclear cells (PBMCs), a primary model for studying immune responses and inflammatory processes.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In the context of immune cells such as PBMCs, inflammatory stimuli like lipopolysaccharide (LPS) trigger a signaling cascade that leads to the activation of cPLA2α. Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid. This compound intervenes at this critical step, preventing the release of arachidonic acid and thereby suppressing the synthesis of pro-inflammatory eicosanoids like prostaglandin E2 (PGE2).[1][3][4]
Data Summary
The following tables summarize the quantitative effects of this compound on human PBMCs based on available in vitro data.
Table 1: Effect of this compound on PGE2 Production in LPS-Stimulated PBMCs
| This compound Concentration (µM) | PGE2 Inhibition (%) vs. LPS Control | Statistical Significance (p-value) |
| 0.1 | 25% | < 0.05 |
| 1 | 58% | < 0.01 |
| 10 | 85% | < 0.005 |
Data adapted from studies on the effect of this compound on pro-inflammatory eicosanoid production in PBMCs stimulated with 10 ng/mL LPS for 72 hours.[1]
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a standard method for isolating PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.
-
Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Adjust the cell concentration to the desired density for your experiment in complete RPMI 1640 medium.
Protocol 2: Treatment of PBMCs with this compound and LPS Stimulation
This protocol outlines the procedure for treating isolated PBMCs with this compound followed by stimulation with LPS to induce an inflammatory response.
Materials:
-
Isolated human PBMCs
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI 1640 medium
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells by adding 50 µL of the this compound dilutions to the respective wells for 1 hour at 37°C. Include a vehicle control (medium with the same final solvent concentration).
-
Prepare a working solution of LPS in complete RPMI 1640 medium.
-
Stimulate the cells by adding 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL. For the unstimulated control, add 50 µL of medium.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator, depending on the downstream assay.
-
After incubation, collect the cell culture supernatants for analysis of cytokines or other inflammatory mediators. The cells can be harvested for analysis of intracellular markers or gene expression.
Protocol 3: Measurement of PGE2 by ELISA
This protocol describes the quantification of Prostaglandin E2 (PGE2) in the cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
PGE2 ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Thaw the collected cell culture supernatants on ice.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the samples.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
-
Express the data as pg/mL of PGE2 or as a percentage of the LPS-stimulated control.
Visualizations
Caption: Experimental workflow for evaluating this compound in human PBMCs.
Caption: Signaling pathway of this compound in LPS-stimulated PBMCs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The ω3-polyunsaturated fatty acid derivatives this compound and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of AVX001 on Prostaglandin E2 (PGE2) Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2 group IVA (cPLA2α)[1][2][3][4]. This enzyme plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid (AA) from membrane phospholipids[4][5]. The released AA is subsequently metabolized by cyclooxygenase (COX) enzymes to produce various pro-inflammatory mediators, including Prostaglandin E2 (PGE2)[6][7]. Elevated levels of PGE2 are associated with pain, inflammation, and fever in various diseases[7]. By inhibiting cPLA2α, this compound effectively reduces the production of PGE2, making it a promising therapeutic agent for inflammatory disorders[1][2][8].
These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on PGE2 release using two standard methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Mechanism of Action in PGE2 Synthesis
This compound targets cPLA2α, the initial enzyme in the PGE2 synthesis pathway. Inflammatory stimuli activate cPLA2α, which then translocates to the cell membrane to release arachidonic acid. This compound inhibits this enzymatic activity, thereby limiting the availability of arachidonic acid for downstream conversion to PGE2 by COX-1 and COX-2.
Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent PGE2 synthesis.
Quantitative Data Summary
The inhibitory effect of this compound on PGE2 release has been quantified in both in vitro and in vivo models.
Table 1: In Vitro Inhibition of PGE2 by this compound
| Cell Type | Stimulus | This compound Concentration | % PGE2 Inhibition | Reference |
| SW982 Synoviocytes | IL-1β (10 ng/mL) | 10 µM | ~50% | [9] |
| Renal Mesangial Cells | IL-1β | Dose-dependent | Significant reduction | [8] |
Table 2: In Vivo Reduction of Plasma PGE2 by this compound in Collagen-Induced Arthritis (CIA) Models
| Study Mode | Treatment Group (dose) | % PGE2 Reduction | Statistical Significance (p-value) | Reference |
| Prophylactic | This compound (10 mg/kg) | 50% | p < 0.005 | [1] |
| Prophylactic | This compound (30 mg/kg) | 37% | > 0.05 (non-significant) | [1] |
| Therapeutic | This compound (30 mg/kg) | 54% | p < 0.005 | [1] |
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to determine the efficacy of this compound involves cell culture, stimulation to induce PGE2 release, treatment with this compound, collection of samples, and subsequent quantification of PGE2.
References
- 1. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. The ω3-polyunsaturated fatty acid derivatives this compound and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AVX001 in Stratified Epithelial Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in mediating inflammation and cellular proliferation.[1][2] By inhibiting cPLA2α, this compound effectively reduces the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins.[1][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in stratified epithelial culture models, a valuable tool for studying epidermal biology, disease modeling (e.g., psoriasis), and drug discovery.[1][4]
Mechanism of Action
This compound exerts its effects by binding to the cPLA2α enzyme, thereby inhibiting its catalytic activity.[3] This action blocks the initial step in the eicosanoid synthesis pathway, leading to a reduction in inflammatory mediators.[1][3] In stratified epithelial models, this inhibition has been shown to attenuate keratinocyte hyperproliferation and modulate inflammatory responses, making it a compound of interest for inflammatory skin conditions.[1][3]
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: cPLA2α Inhibition Assays with AVX001
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AVX001 in cytosolic phospholipase A2α (cPLA2α) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cPLA2α inhibition assays with this compound.
Q1: Why am I observing lower than expected potency (high IC50 value) for this compound?
A1: Several factors can contribute to a perceived decrease in this compound potency. Consider the following:
-
Inhibitor Preparation and Storage: this compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable organic solvent like DMSO before diluting into the aqueous assay buffer. Improper dissolution can lead to a lower effective concentration. Store the stock solution at -20°C or -80°C to maintain stability.[1]
-
Assay Buffer Composition: The presence of high concentrations of proteins like BSA in the assay buffer can lead to non-specific binding of the inhibitor, reducing its free concentration available to interact with cPLA2α. Consider optimizing the BSA concentration.
-
Enzyme Concentration: An excessively high concentration of cPLA2α in the assay can lead to rapid substrate turnover, making it appear as though the inhibitor is less potent. Ensure you are working within the linear range of the enzyme activity.
-
Substrate Concentration: The inhibitory effect of competitive inhibitors can be overcome by high substrate concentrations. While the exact mechanism of this compound is not fully elucidated, it is important to use a substrate concentration at or below the Km for arachidonoyl thio-PC.
Q2: My assay results are highly variable between replicates. What could be the cause?
A2: High variability can stem from several sources. Here are some common culprits and solutions:
-
Pipetting Inaccuracy: Small volumes of concentrated inhibitor or enzyme are often used. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions. Preparing a master mix for replicates can also improve consistency.[2]
-
Incomplete Mixing: Ensure all components are thoroughly mixed upon addition to the reaction well. Inadequate mixing can lead to localized differences in enzyme, substrate, or inhibitor concentrations.
-
Air Bubbles: Air bubbles in the wells can interfere with the optical readings in colorimetric or fluorometric assays. Be careful to avoid introducing bubbles during pipetting.[2]
-
Plate Reader Settings: For fluorescence-based assays, ensure the gain setting on the plate reader is optimized to provide a good signal-to-noise ratio without saturating the detector.[3]
Q3: I am observing high background signal in my no-enzyme control wells. How can I reduce this?
A3: High background can mask the true signal from enzyme activity. Here are some potential causes and remedies:
-
Substrate Instability: The thioester bond in the substrate, arachidonoyl thio-PC, can undergo spontaneous hydrolysis. Prepare the substrate solution fresh and keep it on ice.
-
Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination that could interfere with the assay.
-
Autofluorescence of Compounds or Media: If using a fluorescence-based assay with cell lysates, components in the cell culture media or the lysate itself can contribute to background fluorescence.[3][4] Perform a "no-enzyme, no-inhibitor" control to determine the baseline fluorescence.
Q4: The enzyme activity appears to be very low or absent, even in the absence of the inhibitor.
A4: Low or no enzyme activity can be due to several factors related to the enzyme itself or the assay conditions:
-
Improper Enzyme Storage and Handling: cPLA2α is sensitive to degradation. Store the enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during handling.
-
Sub-optimal Assay Conditions: Ensure the pH and temperature of the assay are optimal for cPLA2α activity. The assay buffer should also contain the necessary cofactors, such as Ca2+.[5][6]
-
Incorrect Substrate Preparation: The substrate, arachidonoyl thio-PC, needs to be properly reconstituted. Evaporate the organic solvent under a stream of nitrogen before resuspending in the assay buffer.[7]
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against cPLA2α.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | cPLA2α | In vitro enzyme activity | 120 nM | [8] |
| This compound | IL-1β-induced AA release | Cellular assay (SW982 synoviocytes) | 1.1 µM (at 24h) | [9] |
| This compound | LPS-stimulated PGE2 release | Cellular assay (PBMC) | 5 µM | [8] |
Experimental Protocols
In Vitro cPLA2α Inhibition Assay using a Colorimetric Method
This protocol is a general guideline for determining the inhibitory activity of this compound on purified cPLA2α.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, and 1 mg/ml BSA.[7] Store at 4°C.
-
cPLA2α Enzyme Stock: Reconstitute purified cPLA2α in assay buffer to a concentration of 1 µg/µL. Aliquot and store at -80°C.
-
Arachidonoyl Thio-PC (Substrate): Evaporate the ethanolic solution to dryness under a gentle stream of nitrogen. Reconstitute in assay buffer to a final concentration of 100 µM.[7] Prepare fresh for each experiment.
-
DTNB (Ellman's Reagent): Prepare a 10 mM stock solution in assay buffer. Store protected from light at 4°C.
-
This compound Inhibitor: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) with the same final concentration as in the inhibitor dilutions.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of the cPLA2α enzyme solution to all wells except the "no-enzyme" control wells. For the no-enzyme controls, add 10 µL of assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 100 µM arachidonoyl thio-PC substrate to all wells.
-
Immediately add 10 µL of 10 mM DTNB to all wells.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from all other readings.
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: cPLA2α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cPLA2α inhibition assay with this compound.
Caption: Troubleshooting decision tree for cPLA2α inhibition assays.
References
- 1. AVX-001 | cytosolic phospholipase A2 (cPLA2) inhibitor | CAS 300553-18-8 | AVX-001; AKH-217; FP-025; AKH217; FP025; this compound| InvivoChem [invivochem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AVX001 Concentration for Cell Culture Experiments: A Technical Support Center
Welcome to the technical support center for AVX001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this selective cytosolic phospholipase A2α (cPLA2α) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] Its mechanism of action involves binding to the cPLA2α enzyme, thereby preventing the hydrolysis of phospholipids at the sn-2 position. This inhibition blocks the release of arachidonic acid (AA), a rate-limiting step in the production of various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1][3]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To maintain stability, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. For example, in HaCaT keratinocytes, this compound has been shown to inhibit cell viability at concentrations between 1 and 10 µM.[3] In SW982 synoviocytes, the IC50 for inhibiting IL-1β-induced arachidonic acid release was determined to be 1.1 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Can this compound be cytotoxic to my cells?
A4: Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. For instance, in HaCaT cells, a reduction in cell viability has been observed at concentrations above 1 µM after 24 hours of treatment.[3] It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay, such as the MTT or resazurin assay, to distinguish between targeted inhibitory effects and non-specific cytotoxicity.
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a selective inhibitor of cPLA2α. Studies have shown that at concentrations effective for cPLA2α inhibition, it does not significantly inhibit other phospholipase A2 enzymes like iPLA2 or sPLA2.[2] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to help validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of downstream signaling (e.g., PGE2 production) | 1. Suboptimal this compound concentration: The concentration used may be too low for your cell type. 2. Incorrect timing of treatment: The pre-incubation time with this compound before stimulation may be insufficient. 3. Cell line insensitivity: The cPLA2α pathway may not be the primary driver of the measured endpoint in your cell model. 4. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Increase the pre-incubation time with this compound (e.g., from 30 minutes to 2 hours) before adding the stimulus. 3. Confirm the expression and activity of cPLA2α in your cell line. Consider using a positive control cell line known to be sensitive to cPLA2α inhibition. 4. Prepare a fresh stock solution of this compound. |
| High background in assays | 1. High basal cPLA2α activity: Some cell lines may have high endogenous cPLA2α activity without stimulation. 2. Assay-specific issues: Non-specific binding in ELISAs or high background in fluorescence/luminescence-based assays. | 1. Serum-starve the cells before the experiment to reduce basal activity. 2. Optimize your assay protocol, including blocking steps and wash stringency. Include appropriate controls, such as "no cell" and "vehicle-only" wells. |
| Observed effect is likely due to cytotoxicity | 1. This compound concentration is too high: The working concentration is in the cytotoxic range for the cell line. 2. Prolonged incubation time: Long exposure to the compound, even at a lower concentration, can lead to cell death. | 1. Perform a cell viability assay (e.g., MTT, resazurin) in parallel with your functional assay to determine the non-toxic concentration range of this compound. 2. Optimize the incubation time for your experiment to the shortest duration that yields a significant inhibitory effect. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent compound preparation: Variations in stock solution preparation or dilution. 3. Pipetting errors. | 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the experiment. 2. Prepare fresh dilutions of this compound from a single, well-characterized stock for each set of experiments. 3. Ensure proper pipetting technique and use calibrated pipettes. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Cell Line / System | Stimulus | Measured Endpoint | IC50 Value | Reference |
| In Vitro Enzyme Assay | Mixed Micelle Assay | - | cPLA2α Activity | ΧI(50) = 0.0072 (mole fraction) | [2] |
| Cellular Assay | SW982 Synoviocytes | IL-1β | Arachidonic Acid Release | 1.1 µM | [2] |
| Cellular Assay | Multiple Myeloma Cell Lines | - | Cell Viability | ~7-12 µM | [4] |
Table 2: Effect of this compound on Cell Viability in HaCaT Keratinocytes
| This compound Concentration (µM) | Cell Viability (% of Control) after 24h | Reference |
| 1 | ~90% | [3] |
| 3 | ~80% | [3] |
| 5 | ~70% | [3] |
| 7 | ~60% | [3] |
| 10 | ~50% | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin Assay)
This protocol is adapted from studies on HaCaT cells and can be modified for other adherent cell lines.[3]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Normalize the fluorescence of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 2: [³H]-Arachidonic Acid (AA) Release Assay
This protocol is based on a method used in HaCaT cells.[5]
Materials:
-
[³H]-Arachidonic Acid
-
Cell culture medium (e.g., DMEM) with low serum (e.g., 0.5% FBS)
-
Phosphate-buffered saline (PBS) with fatty acid-free bovine serum albumin (BSA) (2 mg/mL)
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent (e.g., EGF, IL-1β)
-
1M NaOH
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding and Labeling: Seed cells in 24-well plates and grow to post-confluency. Label the cells by incubating them for 18 hours with [³H]-AA (e.g., 0.4 µCi/mL) in low-serum medium.
-
Washing: Wash the cells twice with PBS containing fatty acid-free BSA to remove unincorporated [³H]-AA.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 2 hours).
-
Stimulation: Add the stimulating agent (e.g., 100 ng/mL EGF) and incubate for the desired time (e.g., 60 minutes).
-
Supernatant Collection: Collect the supernatants and clear them of any detached cells by centrifugation.
-
Measurement of Released [³H]-AA: Transfer a portion of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Measurement of Incorporated [³H]-AA: Lyse the adherent cells in the wells with 1M NaOH. Transfer the lysate to a scintillation vial with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the percentage of [³H]-AA release as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) * 100.
Protocol 3: Prostaglandin E2 (PGE2) Competitive ELISA
This is a general protocol for measuring PGE2 in cell culture supernatants. Always refer to the specific manufacturer's instructions for the ELISA kit you are using.[6][7][8]
Materials:
-
PGE2 ELISA kit (including PGE2 standard, PGE2 conjugate, primary antibody, wash buffer, substrate, and stop solution)
-
Cell culture supernatants from this compound-treated and control cells
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Collection: After treating cells with this compound and a stimulus (e.g., IL-1β) for the desired time, collect the cell culture supernatants. Centrifuge the supernatants to remove any cell debris.
-
Assay Preparation: Prepare the PGE2 standards and reagents according to the ELISA kit manual.
-
ELISA Procedure: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Add the PGE2 conjugate (e.g., PGE2-HRP) to each well. c. Add the primary antibody to each well. d. Incubate the plate as recommended in the kit protocol (e.g., 1-2 hours at 37°C or overnight at 4°C). e. Wash the plate several times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. g. Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PGE2 in your samples. The concentration is inversely proportional to the absorbance.
Visualizations
Caption: this compound inhibits the cPLA2α signaling pathway, blocking downstream inflammatory mediator production.
Caption: General experimental workflow for assessing the inhibitory effect of this compound on cell signaling.
Caption: A logical troubleshooting workflow for experiments where this compound shows no effect.
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]
- 6. cloud-clone.com [cloud-clone.com]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Potential off-target effects of the cPLA2α inhibitor AVX001
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the cPLA2α inhibitor, AVX001. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in the inflammatory process.[1] cPLA2α catalyzes the release of arachidonic acid (AA) from membrane phospholipids. This released AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[2] By inhibiting cPLA2α, this compound effectively reduces the production of these downstream inflammatory molecules.[3][4]
Q2: How selective is this compound for cPLA2α?
A2: Current literature indicates that this compound is a highly selective inhibitor of cPLA2α.[5] Studies have shown that it does not inhibit the activity of other phospholipase A2 isoforms, such as secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2). This selectivity is crucial for minimizing off-target effects related to the broader inhibition of phospholipase A2 enzymes.
Q3: What are the known off-target effects of this compound?
A3: As of the latest available data, a comprehensive off-target screening panel for this compound against a broad range of kinases and other enzymes has not been publicly released. However, studies on structurally related cPLA2α inhibitors and cellular profiling of AVX002 (a structurally similar compound) provide some insights. These studies suggest potential interactions with pathways beyond the canonical cPLA2α-arachidonic acid cascade. For instance, sensitivity to cPLA2α inhibitors has been linked to the activity of the Polycomb Repressive Complex 2 (PRC2) and the mTORC1 signaling pathways.[6][7] Additionally, some cellular responses to cPLA2α inhibition may be mediated by oxidative stress.[8]
Q4: Are there any known issues with the solubility or stability of this compound in experimental settings?
A4: Like many small molecule inhibitors, this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Researchers may encounter precipitation when diluting the DMSO stock into aqueous cell culture media. This is a common issue with hydrophobic compounds.[9] For troubleshooting this issue, please refer to the "Troubleshooting Guide" section below. Information on the long-term stability of this compound in various aqueous buffers is not extensively detailed in the public domain, and it is recommended to prepare fresh dilutions for each experiment.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to aid in experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against cPLA2α
| Compound | Target | IC50 (nM) | Source |
| This compound | cPLA2α | 120 ± 58 | [7] |
| AVX002 | cPLA2α | 126 ± 37 | [7] |
| AACOCF3 | cPLA2α | Less potent than this compound | [7] |
| Docosahexaenoic Acid (DHA) | cPLA2α | No direct inhibitory effect | [7] |
Table 2: Cellular Activity of this compound and Related Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| This compound | SW982 Synoviocytes | IL-1β-induced AA release | 1.1 | [10] |
| AVX002 | SW982 Synoviocytes | IL-1β-induced AA release | 0.71 | [10] |
| AVX420 | Panel of 66 Cancer Cell Lines | Cell Viability | Variable (average < 20 µM) | [6] |
| AVX235 | Panel of 66 Cancer Cell Lines | Cell Viability | Variable (average < 20 µM) | [6] |
| AVX002 | Panel of 66 Cancer Cell Lines | Cell Viability | Variable (average < 20 µM) | [8][11] |
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments with this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: this compound, like many lipid-targeting small molecules, is hydrophobic and has limited solubility in aqueous solutions. The final concentration of DMSO in the cell culture medium may be too low to maintain its solubility.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Determine the maximum DMSO concentration tolerated by your cell line (typically 0.1% to 0.5%). Whenever possible, use a final DMSO concentration that maintains this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of adding a highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the stock in your cell culture medium. Add a small volume of the concentrated stock to a smaller volume of medium, mix well, and then transfer this to the final culture volume.
-
Pre-warming of Media: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the medium.
-
Issue 2: Unexpected or inconsistent cellular phenotypes.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, or it could be a consequence of inhibiting a less-characterized function of cPLA2α. Inconsistent results could also arise from issues with compound stability or experimental variability.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated cPLA2α Inhibitor: To confirm that the observed phenotype is due to cPLA2α inhibition, use a different, structurally distinct cPLA2α inhibitor (e.g., a pyrrophenone derivative). If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Rescue Experiment: If your experimental system allows, perform a rescue experiment by overexpressing a constitutively active or inhibitor-resistant mutant of cPLA2α. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response experiment. A clear dose-dependent effect is more indicative of a specific interaction.
-
Assess Cell Health: Ensure that the observed phenotype is not a secondary consequence of cytotoxicity. Perform a cell viability assay in parallel with your primary assay.
-
Consider Downstream Pathways: Inhibition of cPLA2α can have broad effects on lipid metabolism. Consider that the observed phenotype might be due to alterations in downstream signaling pathways beyond just prostaglandins and leukotrienes.
-
Issue 3: Lack of expected inhibitory effect on arachidonic acid release or eicosanoid production.
-
Possible Cause: The lack of effect could be due to compound inactivity, insufficient concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Confirm Cellular Uptake: Although challenging, consider using analytical methods to confirm the presence of this compound in your cells.
-
Check Assay Conditions: Ensure that the stimulation of cPLA2α in your assay is robust. The method of stimulation (e.g., calcium ionophore, growth factor) can influence the sensitivity to inhibitors.
-
Optimize Inhibitor Pre-incubation Time: The inhibitor may require a certain amount of time to enter the cells and engage with its target. Optimize the pre-incubation time before stimulating the cells.
-
Experimental Protocols
Protocol 1: Assessing the On-Target Activity of this compound by Measuring Arachidonic Acid Release
This protocol is a common method to determine the potency of cPLA2α inhibitors.
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes, SW982 synoviocytes) in a suitable multi-well plate and grow to near confluence.
-
Radiolabeling: Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Washing: Wash the cells three times with serum-free medium containing 0.1% bovine serum albumin (BSA) to remove unincorporated [³H]-arachidonic acid.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) in serum-free medium containing 0.1% BSA for 1-2 hours.
-
Stimulation: Stimulate the cells with a cPLA2α agonist (e.g., 10 ng/mL IL-1β, 100 ng/mL EGF, or a calcium ionophore like A23187) for the appropriate time (e.g., 30-60 minutes).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Scintillation Counting: Measure the amount of released [³H]-arachidonic acid in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (determined by lysing the cells). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: General Strategy for Investigating Potential Off-Target Effects
This protocol provides a general workflow for identifying potential off-target effects of a small molecule inhibitor like this compound.
-
In Silico Analysis:
-
Use computational tools to screen the chemical structure of this compound against databases of known protein targets. This can provide a preliminary list of potential off-targets.
-
-
Broad Kinase Screening:
-
Submit this compound for a commercial kinome scan (e.g., KINOMEscan™). This will provide data on the binding affinity of this compound to a large panel of kinases.
-
-
Safety Panel Screening:
-
Utilize a commercial safety screening panel (e.g., from Eurofins Discovery or Reaction Biology) to assess the activity of this compound against a broad range of non-kinase targets, including GPCRs, ion channels, and other enzymes.
-
-
Cell-Based Phenotypic Screening:
-
Screen this compound across a panel of diverse cell lines and measure a variety of phenotypic endpoints (e.g., cell viability, apoptosis, cell cycle progression). Differential sensitivity can provide clues about potential off-target activities.
-
-
Proteomic and Transcriptomic Analysis:
-
Treat cells with this compound and perform global proteomic (e.g., mass spectrometry) or transcriptomic (e.g., RNA-seq) analysis to identify changes in protein expression or gene transcription that are not readily explained by the on-target mechanism.
-
Mandatory Visualizations
Caption: cPLA2α signaling pathway and the inhibitory action of this compound.
References
- 1. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
AVX001 stability and proper storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for the cPLA2α inhibitor, AVX001.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. The recommended storage conditions depend on whether the product is in solid form or dissolved in a solvent.
Q2: How is this compound shipped?
A2: this compound is typically shipped at room temperature.[1] The product is considered stable for the duration of ordinary shipping and time spent in customs.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the enzyme cytosolic phospholipase A2α (cPLA2α).[1][2][3] This enzyme plays a key role in various inflammatory diseases by catalyzing the release of arachidonic acid from glycerophospholipids.[1][4] By inhibiting cPLA2α, this compound can reduce inflammation.[1][4]
Q4: In what forms has this compound been formulated?
A4: For research and clinical studies, this compound has been formulated as a topical silicone-based gel for application to the skin.[1][4] For oral administration studies, potential formulations include dissolving it in PEG400 or suspending it in 0.2% Carboxymethyl cellulose.[1]
Quantitative Data Summary
For easy reference, the stability data for this compound is summarized in the table below.
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity in in vitro assays | Improper storage leading to degradation. | Ensure this compound has been stored at the correct temperature and for less than the recommended duration. Use a fresh aliquot for the experiment. |
| Incorrect solvent used for dissolution. | Verify the appropriate solvent for your specific cell type and assay conditions. While not explicitly stated for this compound, similar compounds are often dissolved in DMSO for in vitro use. Perform a solvent tolerance test with your cells. | |
| Insufficient pre-incubation time. | In some published experiments, cells were pre-treated with this compound for 2 hours before stimulation.[5] Optimize the pre-incubation time for your specific experimental setup. | |
| Precipitation of the compound in media | Poor solubility of this compound in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) is low enough to be tolerated by the cells and to keep this compound in solution. Gentle warming and vortexing may aid dissolution. |
| Inconsistent results between experiments | Variability in compound preparation. | Prepare a fresh stock solution for each experiment or use aliquots from a single, properly stored stock to minimize freeze-thaw cycles. |
Experimental Protocols
Inhibition of IL-1β-induced PGE2 Release in SW982 Synoviocytes
This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of cPLA2α inhibitors.[6]
Materials:
-
This compound
-
SW982 synoviocyte cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human IL-1β
-
PGE2 immunoassay kit
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Culture: Culture SW982 cells to confluency in standard cell culture medium.
-
Serum Starvation: Three days post-confluency, replace the culture medium with serum-free medium and incubate overnight to synchronize the cells.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free medium. Remove the medium from the cells and add the medium containing this compound. Incubate for 2 hours.
-
IL-1β Stimulation: After the pre-treatment, add IL-1β to the cell culture medium to a final concentration of 10 ng/mL to induce PGE2 production.
-
Supernatant Collection: After 24 hours of IL-1β stimulation, collect the cell supernatants.
-
Sample Preparation: Centrifuge the supernatants to remove any cell debris. Aliquot the cleared supernatants and store them at -80°C until analysis.[5]
-
PGE2 Analysis: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 immunoassay kit, following the manufacturer's instructions.
Visualizations
Caption: this compound inhibits the cPLA2α enzyme, blocking the release of arachidonic acid and subsequent production of inflammatory prostaglandins.
Caption: A typical workflow for assessing the in vitro efficacy of this compound in inhibiting prostaglandin E2 production.
References
- 1. AVX-001 | cytosolic phospholipase A2 (cPLA2) inhibitor | CAS 300553-18-8 | AVX-001; AKH-217; FP-025; AKH217; FP025; this compound| InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues with cPLA2α inhibitors like AVX001
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with the cPLA2α inhibitor, AVX001.
Troubleshooting Guide
Issue: Precipitate formation when preparing this compound stock solution.
Question: I am trying to dissolve this compound powder to make a stock solution, but it is not dissolving properly and a precipitate is visible. What should I do?
Answer:
This is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Solvent Selection: Ensure you are using an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound.
-
Solvent Quality: Use anhydrous (dry) and high-purity DMSO. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds.
-
Dissolution Technique:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Add the solvent to the powder and vortex thoroughly.
-
If the compound does not fully dissolve, gentle warming of the solution to 37°C for a short period (10-15 minutes) can aid dissolution.[1]
-
Brief sonication in a water bath can also be used to break up aggregates and enhance dissolution.[1]
-
-
Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in the chosen solvent. Try preparing a lower concentration stock solution.
Issue: Precipitation upon dilution of DMSO stock solution into aqueous buffer or cell culture media.
Question: My this compound stock solution in DMSO is clear, but when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate or cloudiness appears. Why is this happening and how can I prevent it?
Answer:
This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.
Troubleshooting Workflow for Precipitation in Aqueous Solutions
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5% for most cell-based assays, to avoid solvent-induced toxicity. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility.
-
Dilution Method:
-
Add stock to buffer: Always add the concentrated DMSO stock solution to the aqueous buffer, not the other way around. This ensures rapid dispersion.
-
Vortexing: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous solution. This prevents the formation of localized high concentrations of this compound that can lead to precipitation.
-
Intermediate Dilution: For high final concentrations, consider making an intermediate dilution in a smaller volume of the aqueous buffer first, then adding that to the final volume.
-
-
Temperature: Pre-warming the aqueous buffer to 37°C can increase the solubility of this compound.
-
Formulation Aids: For persistent solubility issues, consider the use of formulation aids. This should be approached with caution as they can interfere with biological assays.
-
Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) can help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available information and common practice for similar hydrophobic compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: While a definitive maximum solubility value in DMSO is not publicly available, it is advisable to start with a moderate concentration (e.g., 10-20 mM) and visually confirm complete dissolution. If a higher concentration is required, it should be empirically determined by attempting to dissolve a small, accurately weighed amount of the compound in a specific volume of DMSO.
Q3: How should I store this compound stock solutions?
A3: Store this compound stock solutions in DMSO at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.
Q4: Can I use ethanol or methanol to dissolve this compound?
A4: While some lipophilic compounds have solubility in ethanol or methanol, DMSO is generally a stronger solvent for such molecules. The solubility of this compound in alcohols is not well-documented. If you must use an alternative to DMSO, it is recommended to perform a small-scale solubility test first.
Q5: My cell culture media turned cloudy after adding the this compound working solution. Can I still use it for my experiment?
A5: It is not recommended to use a working solution with a visible precipitate for your experiments. The presence of a precipitate means the actual concentration of the soluble, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable results. Additionally, the precipitate itself could have cytotoxic effects on the cells.
Q6: Are there any general strategies to improve the solubility of poorly soluble inhibitors like this compound?
A6: Yes, several formulation strategies can be employed for poorly soluble drugs, including:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the solid-state.[3][4]
-
Particle Size Reduction: Micronization or nanosuspensions can increase the surface area and improve the dissolution rate.[5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[2][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[7][8]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | Solubility | Recommendations & Remarks |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble (Qualitative) | Recommended for preparing high-concentration stock solutions. Use anhydrous DMSO. |
| Ethanol | Data not available | May have some solubility, but likely lower than DMSO. Empirical testing is required. |
| Methanol | Data not available | May have some solubility, but likely lower than DMSO. Empirical testing is required. |
| Aqueous Systems | ||
| Water | Poorly Soluble | Direct dissolution in water is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Prone to precipitation. Final DMSO concentration should be optimized. |
| Cell Culture Media (e.g., DMEM) | Poorly Soluble | Prone to precipitation. Final DMSO concentration should be optimized. Pre-warming the media can help. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile tube. For a 10 mM stock solution, you will need approximately 4.27 mg per 1 mL of DMSO (this compound Molecular Weight: 426.55 g/mol ).
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Cap the tube tightly and vortex at maximum speed until the solid is completely dissolved.
-
If dissolution is slow, the tube can be gently warmed in a 37°C water bath for 10-15 minutes or briefly sonicated.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Pre-warm the required volume of cell culture media to 37°C.
-
In a sterile conical tube, add the required volume of the pre-warmed media. For a final volume of 10 mL, you will use slightly less than 10 mL to account for the volume of the stock solution.
-
Calculate the volume of the 10 mM stock solution needed for a final concentration of 10 µM. For a 10 mL final volume, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.
-
While vigorously vortexing or stirring the media, add the 10 µL of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound.
Mandatory Visualizations
cPLA2α Signaling Pathway
Caption: Simplified cPLA2α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinetic Solubility Assessment
Caption: Workflow for determining the kinetic solubility of this compound.
References
- 1. emulatebio.com [emulatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in AVX001 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving AVX001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2][3][4] Its mechanism of action involves binding to the cPLA2α enzyme, which prevents the release of arachidonic acid from phospholipids.[2][4] This, in turn, reduces the production of downstream inflammatory mediators like prostaglandins and leukotrienes.[2][5]
Q2: In what preclinical models has this compound shown efficacy?
A2: this compound has demonstrated potent anti-inflammatory and disease-modifying properties in in vivo models of collagen-induced arthritis (CIA) in mice.[1][6] In these studies, its effects were comparable or superior to methotrexate and Enbrel.[1] It has also been investigated for topical use in patients with mild to moderate plaque psoriasis.[7]
Q3: What are the main sources of variability in in vivo experiments?
A3: Variability in in vivo studies can stem from three primary sources:[8]
-
Experimenter-induced variability: This includes inconsistencies in procedures like injection, oral dosing, and surgical interventions, as well as imprecise measurements.[8]
-
Inherent animal variability: This encompasses differences in genetic background, sex, age, and body weight among animals.[8][9]
-
Environment-induced variability: This results from interactions between the animals and their environment, such as housing conditions and social hierarchies.[8]
Troubleshooting Guides
Issue 1: High Variability in Inflammatory Readouts (e.g., Paw Swelling, Arthritis Index)
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Drug Formulation/Administration | Ensure this compound is fully solubilized. A suggested vehicle is 100% DMSO, administered via intraperitoneal injection.[1] Use a consistent dose volume, for example, 2 mL/kg body weight.[1] Standardize the time of day for administration. | More uniform drug exposure across all animals, leading to less variable anti-inflammatory effects. |
| Variable Disease Induction | Refine the collagen-induced arthritis (CIA) protocol. Ensure consistent preparation and administration of the collagen emulsion. Monitor animals closely for the first signs of arthritis to begin therapeutic treatment at a consistent disease stage. | More synchronous disease development across the cohort, reducing baseline variability. |
| Subjective Scoring | Implement blinded scoring for all clinical assessments, such as the arthritis index (AI).[10] Have at least two independent, trained observers score the animals and average the results. | Minimized unconscious bias in subjective measurements, leading to more reliable and reproducible data.[10] |
| Animal Stress | Acclimate animals to the facility and handling procedures before the start of the experiment. Maintain a consistent light-dark cycle, temperature, and humidity. | Reduced stress-induced physiological changes that can impact inflammatory responses and increase data variability. |
Issue 2: Inconsistent Plasma Prostaglandin E2 (PGE2) Levels
| Potential Cause | Recommended Solution | Expected Outcome |
| Variable Sample Collection and Handling | Standardize the blood collection time point relative to the last this compound dose. Use a consistent method for plasma preparation and store samples at -80°C until analysis. | Minimized pre-analytical variability, ensuring that measured PGE2 levels accurately reflect the in vivo treatment effect. |
| Assay Variability | Use a validated and sensitive ELISA kit for PGE2 measurement. Run all samples from a single experiment on the same plate if possible. Include appropriate controls and standards to monitor assay performance. | Increased precision and accuracy of PGE2 quantification. |
| Dietary Influences | Use a standardized diet for all animals throughout the study, as dietary fatty acids can influence prostaglandin synthesis. | Reduced variability in baseline PGE2 levels, allowing for a clearer assessment of this compound's effect. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is based on studies demonstrating the efficacy of this compound in a murine CIA model.[1][6]
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Immunization:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Prophylactic Model: Begin daily intraperitoneal (IP) injections of this compound (e.g., 30 mg/kg) or vehicle (100% DMSO) on the same day as the primary immunization (day 0).[1]
-
Therapeutic Model: Begin daily IP injections of this compound (e.g., 30 mg/kg) or vehicle upon the first visual signs of arthritis.[1]
-
-
Monitoring and Readouts:
-
Monitor and score the arthritis index (AI) daily or every other day.[1]
-
At the end of the study (e.g., day 42), collect blood for plasma PGE2 analysis.[1]
-
Collect paws for histopathological evaluation of joint damage, including inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[1][6]
-
Quantitative Data Summary
Table 1: Effect of this compound on Arthritis Index (AI) in Prophylactic CIA Model
| Treatment Group | Dose | Mean AI (Day 42) | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle (DMSO) | - | ~10.5 | - | - |
| This compound | 30 mg/kg | ~5.0 | ~52% | < 0.005 |
| Methotrexate (MTX) | 1 mg/kg | ~6.0 | ~43% | < 0.05 |
Data synthesized from figures in Feuerherm et al., 2019.[1]
Table 2: Effect of this compound on Plasma PGE2 Levels in Therapeutic CIA Model
| Treatment Group | Dose | Mean Plasma PGE2 (pg/mL) | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle (DMSO) | - | ~1800 | - | - |
| This compound | 30 mg/kg | ~828 | 54% | < 0.005 |
| Enbrel | 25 mg/kg | ~1458 | 19% | > 0.05 (non-significant) |
Data synthesized from figures in Feuerherm et al., 2019.[1]
Visualizations
Caption: this compound inhibits cPLA2α, blocking downstream inflammatory pathways.
Caption: A generalized workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting variability in this compound studies.
References
- 1. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
Identifying and resolving common issues in AVX001 experiments
AVX001 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q2: I am not observing the expected inhibition of the downstream target, p-ERK. What could be the reason?
A2: Several factors could contribute to a lack of target inhibition. Please consider the following:
-
Drug Concentration and Incubation Time: Ensure you are using the recommended concentration range and incubation time for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. Verify the expression and activity of the target kinase (Kinase X) in your cell line.
-
Reagent Quality: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. We also recommend verifying the activity of your antibodies for western blotting.
Q3: I am observing significant cell death even at low concentrations of this compound. Is this expected?
A3: While this compound is designed to inhibit cell proliferation, significant cell death at low concentrations may indicate off-target effects or issues with the experimental setup. We recommend the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding 0.1%.
-
Cell Culture Conditions: Maintain optimal cell culture conditions, including confluency and media quality, as stressed cells can be more sensitive to treatment.
-
Purity of Compound: If you suspect issues with the compound, please contact our technical support with the lot number for further investigation.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for p-ERK Inhibition
This guide provides a systematic approach to troubleshooting inconsistent western blot results when assessing the inhibition of phosphorylated ERK (p-ERK) following this compound treatment.
Experimental Protocol: Western Blotting for p-ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| No p-ERK signal in the untreated control | Inactive upstream signaling pathway | Stimulate cells with a known activator (e.g., EGF, PMA) before this compound treatment to induce ERK phosphorylation. |
| High background on the blot | Insufficient blocking or washing | Increase blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA). Increase the number and duration of TBST washes. |
| Inconsistent loading control bands | Pipetting errors during protein quantification or loading | Perform a BCA assay carefully. Ensure equal loading volumes and visually inspect the gel post-run with a total protein stain like Ponceau S. |
| Variable p-ERK inhibition at the same this compound concentration | Inconsistent treatment time or cell confluency | Standardize the cell seeding density and treatment duration across all experiments. Ensure cells are in the logarithmic growth phase. |
Logical Troubleshooting Workflow for Western Blotting
Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.
Issue 2: High Variability in Cell Viability Assays
This section addresses common causes of variability in cell viability assays (e.g., MTT, CellTiter-Glo) when assessing the efficacy of this compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| Edge effects in the 96-well plate | Increased evaporation in the outer wells | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Inconsistent cell numbers at the start of the experiment | Uneven cell seeding | Ensure the cell suspension is homogenous before seeding. Pipette carefully and consistently. |
| Interference of this compound with the assay reagent | Compound has inherent color or fluorescence | Run a control plate with the compound in cell-free media to check for any direct interference with the assay readings. |
| Variable incubation times | Inconsistent timing for reagent addition or reading | Use a multichannel pipette for simultaneous addition of reagents. Read the plate immediately after the final incubation step. |
This compound Signaling Pathway Inhibition
Caption: this compound inhibits Kinase X in the MAPK signaling pathway.
Best practices for ensuring AVX001 efficacy in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) to ensure the efficacy of AVX001 in long-term studies.
Introduction to this compound
This compound is a potent and selective topical inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2] Its mechanism of action involves blocking the release of arachidonic acid from cell membranes, thereby inhibiting the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[2][3] This targeted approach makes this compound a promising candidate for the long-term management of inflammatory skin conditions like psoriasis and actinic keratosis.[4][5][6][7]
Initial clinical trials have demonstrated the safety and efficacy of this compound in short-term studies (4 weeks), with evidence suggesting that longer treatment durations could lead to superior outcomes.[4][8][9] This guide addresses key considerations for designing and executing long-term studies to fully elucidate the therapeutic potential of this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.
Best Practices for Long-Term Studies
To ensure the continued efficacy and safety of this compound in long-term clinical and preclinical studies, the following best practices should be observed:
1. Study Design and Protocol:
-
Extended Duration: Design studies with treatment periods extending beyond the initial 4-12 weeks to capture the full therapeutic effect and potential for disease modification.
-
Clear Endpoints: Define primary and secondary efficacy endpoints that are relevant to the chronic nature of the disease being studied. This may include measures of sustained response, relapse rates, and quality of life assessments.
-
Control Groups: Employ appropriate control groups, such as vehicle control or standard-of-care, to accurately assess the long-term benefit of this compound.
2. Patient/Subject Management:
-
Adherence Monitoring: Implement strategies to monitor and encourage patient adherence to the topical application regimen, as non-adherence is a primary cause of treatment failure in long-term topical therapies.[8][10][11][12] This can include patient diaries, electronic monitoring devices, and regular follow-ups.
-
Education: Thoroughly educate participants on the correct application technique, dosage, and frequency to maximize efficacy and minimize variability.
3. Formulation and Stability:
-
Long-Term Stability Testing: Conduct comprehensive stability testing of the this compound formulation under various storage conditions to ensure its potency and physical characteristics are maintained throughout the duration of the study.[13][14]
-
Packaging: Utilize appropriate packaging that protects the formulation from degradation due to light, air, and temperature fluctuations.
4. Efficacy and Safety Monitoring:
-
Regular Assessments: Schedule regular follow-up visits to assess both efficacy and safety. This allows for the timely detection of any changes in treatment effect or the emergence of adverse events.
-
Tachyphylaxis Evaluation: While not definitively reported for cPLA2α inhibitors, be vigilant for signs of tachyphylaxis (a decrease in drug response over time). Differentiating this from non-adherence is critical.
-
Systemic Exposure: For long-term studies, periodically assess for systemic absorption of this compound, especially when applied to large surface areas or compromised skin.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Diminished Efficacy Over Time | - Non-adherence to treatment regimen.- Tachyphylaxis (reduced drug response).- Worsening of underlying disease. | - Assess patient adherence through questioning, diaries, or electronic monitoring.- Consider a short "drug holiday" to assess for tachyphylaxis, followed by re-initiation of treatment.- Re-evaluate disease severity and consider if concomitant therapies are needed. |
| Inconsistent Results Between Subjects | - Variability in application technique.- Differences in disease phenotype or severity.- Inter-individual differences in drug metabolism or skin barrier function. | - Provide standardized application training and written instructions.- Stratify subjects based on baseline disease characteristics.- Analyze for potential covariates that may influence treatment response. |
| Local Skin Reactions (Irritation, Redness) | - Excipients in the vehicle formulation.- Pre-existing skin sensitivity.- Incorrect application (e.g., excessive amount). | - Review the formulation for known irritants.- Assess the subject's history of skin sensitivities.- Reinforce proper application techniques. |
| Changes in Formulation Appearance or Consistency | - Improper storage conditions.- Chemical or physical instability of the formulation. | - Verify storage conditions against the protocol.- Cease use of the affected batch and report to the manufacturer.- Refer to stability testing data. |
Frequently Asked Questions (FAQs)
Q1: What is the expected onset of action for this compound?
A1: Clinical data suggests that an improvement in psoriatic lesions, as measured by the modified Psoriasis Area and Severity Index (mPASI), can be observed as early as one week after initiating treatment, with continued improvement over a four-week period.[4][8][9] Long-term studies are needed to fully characterize the time to maximal effect.
Q2: Is there a risk of tachyphylaxis with long-term this compound use?
A2: There is currently no direct clinical evidence of tachyphylaxis with this compound. However, it is a theoretical consideration for any long-term topical therapy.[2][3][15][16] Apparent loss of efficacy is often linked to poor adherence.[16] Careful monitoring of both adherence and clinical response is recommended in long-term studies.
Q3: How should the stability of the this compound formulation be monitored during a long-term study?
A3: Long-term stability should be assessed according to established guidelines.[9][14][17] This includes real-time and accelerated stability studies evaluating physical (appearance, color, odor, viscosity), chemical (potency of this compound, degradation products), and microbiological attributes at regular intervals.
Q4: What are the key efficacy parameters to measure in a long-term psoriasis study with this compound?
A4: Key efficacy parameters include, but are not limited to:
-
Percentage of subjects achieving a 75%, 90%, or 100% reduction in Psoriasis Area and Severity Index (PASI 75/90/100).
-
Investigator's Global Assessment (IGA) score.
-
Time to relapse.
-
Patient-reported outcomes, such as the Dermatology Life Quality Index (DLQI).
Q5: What is the recommended washout period for previous topical treatments before starting a long-term study with this compound?
A5: The washout period will depend on the mechanism of action and potency of the prior medication. For topical corticosteroids, a washout period of at least two weeks is generally recommended to avoid confounding results. The specific duration should be clearly defined in the study protocol.
Experimental Protocols
cPLA2α Enzyme Activity Assay
This protocol is adapted from commercially available assay kits and published literature.[10][13][18]
Objective: To quantify the enzymatic activity of cPLA2α in the presence or absence of this compound.
Principle: This colorimetric assay measures the hydrolysis of the thioester bond at the sn-2 position of a synthetic substrate, arachidonoyl thio-PC. The released free thiol reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, the absorbance of which is proportional to the cPLA2α activity.
Materials:
-
cPLA2α Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)
-
DTNB/EGTA solution
-
Arachidonoyl Thio-PC (substrate)
-
Purified cPLA2α enzyme or cell/tissue lysate
-
This compound (or other inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the cPLA2α enzyme or lysate to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding the substrate (Arachidonoyl Thio-PC) and DTNB/EGTA solution.
-
Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for a specified time (e.g., 15-60 minutes).
-
Measure the absorbance at 405-420 nm at multiple time points to determine the reaction rate.
-
Calculate the percent inhibition of cPLA2α activity by this compound compared to the vehicle control.
Caption: Workflow for the cPLA2α enzyme activity assay.
Arachidonic Acid (AA) Release Assay
This protocol is based on radiolabeling techniques described in the literature.[4][15][17]
Objective: To measure the release of arachidonic acid from cells treated with a stimulus in the presence or absence of this compound.
Principle: Cells are pre-labeled with radioactive [3H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation, cPLA2α is activated and releases [3H]-AA into the supernatant. The amount of radioactivity in the supernatant is quantified by liquid scintillation counting and is a direct measure of cPLA2α activity.
Materials:
-
Cell line of interest (e.g., keratinocytes, synoviocytes)
-
Cell culture medium
-
[3H]-arachidonic acid
-
Stimulus (e.g., EGF, IL-1β)
-
This compound
-
Phosphate-buffered saline (PBS) with fatty acid-free BSA
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Seed cells in culture plates and grow to confluency.
-
Label the cells by incubating them with [3H]-arachidonic acid in low-serum medium for 18-24 hours.
-
Wash the cells thoroughly with PBS containing fatty acid-free BSA to remove unincorporated [3H]-AA.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with the appropriate agonist (e.g., EGF) for a defined period.
-
Collect the supernatant.
-
Lyse the cells to determine the total incorporated radioactivity.
-
Measure the radioactivity in the supernatant and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of [3H]-AA released into the supernatant relative to the total incorporated radioactivity.
Caption: Workflow for the arachidonic acid release assay.
Prostaglandin E2 (PGE2) Immunoassay
This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA).[1][2][3][5][16]
Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatants, plasma) following treatment with this compound.
Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., conjugated to alkaline phosphatase or HRP) for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate. The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
PGE2 ELISA kit (containing pre-coated microplate, PGE2 standards, PGE2 conjugate, wash buffer, substrate, and stop solution)
-
Biological samples (e.g., cell culture supernatants)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Prepare PGE2 standards and samples according to the kit instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the PGE2 conjugate to each well.
-
Incubate the plate for the specified time at room temperature.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
Caption: Workflow for the Prostaglandin E2 (PGE2) ELISA.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]
- 5. raybiotech.com [raybiotech.com]
- 6. cdn.bequoted.com [cdn.bequoted.com]
- 7. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. Avexxin Completes Phase I/IIA Study In Psoriasis And Achieves Proof-Of-Concept In Man With Its Compound this compound In A Topical Formulation - BioSpace [biospace.com]
- 12. Long‐term efficacy of certolizumab pegol for the treatment of plaque psoriasis: 3‐year results from two randomized phase III trials (CIMPASI‐1 and CIMPASI‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
Mitigating potential cytotoxicity of AVX001 at high concentrations
Welcome to the technical support center for AVX001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity issues observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] This enzyme is responsible for catalyzing the release of arachidonic acid from phospholipids, a key step in the inflammatory cascade.[4] By inhibiting cPLA2α, this compound effectively reduces the production of downstream inflammatory mediators like eicosanoids and prostaglandins, making it a promising therapeutic agent for inflammatory diseases such as psoriasis and arthritis.[1][2][5]
Q2: Why am I observing significant cytotoxicity at high concentrations of this compound?
A2: While this compound is highly selective for cPLA2α at therapeutic concentrations, exceedingly high concentrations may lead to off-target effects or an over-suppression of essential cellular processes, resulting in cytotoxicity. High concentrations of a substance can disrupt cell membrane integrity or other vital functions.[6] It is crucial to distinguish between on-target effects (which may be desirable in cancer cell lines) and unintended off-target cytotoxicity.[7][8] We recommend performing a dose-response curve to identify the optimal concentration range for your specific cell line.
Q3: What are the initial steps to confirm and quantify this compound-induced cytotoxicity?
A3: The first step is to establish a dose-response relationship to determine the half-maximal inhibitory concentration (IC50) for your cell line. This provides a quantitative measure of the compound's cytotoxic potential.[8] We recommend using at least two different cytotoxicity assays to confirm the results, as some assays can be influenced by the compound's chemical properties or the cells' metabolic state.[9][10] For example, you can pair a metabolic assay like MTT with a membrane integrity assay like LDH release.
Q4: How can I mitigate the cytotoxicity of this compound while maintaining its intended inhibitory effect?
A4: Mitigating cytotoxicity involves optimizing the experimental conditions. Consider the following strategies:
-
Concentration Optimization: The most straightforward approach is to lower the concentration of this compound to a range where it effectively inhibits cPLA2α without causing significant cell death.
-
Time-Course Experiments: Reduce the incubation time. Cytotoxicity is often time-dependent. A shorter exposure may be sufficient to achieve the desired biological effect with minimal toxicity.[11]
-
Serum Concentration: Increasing the serum concentration in your culture medium can sometimes alleviate cytotoxicity, as serum proteins can bind to the compound and reduce its effective concentration.
-
Co-treatment with Protective Agents: In specific mechanistic studies, co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) can help determine if the cytotoxicity is mediated by oxidative stress or apoptosis, respectively.
Troubleshooting Guide
This guide addresses common issues encountered when working with high concentrations of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Bubbles in wells, inconsistent cell seeding, or pipetting errors.[6] | Inspect plates for bubbles and remove them with a sterile pipette tip. Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. |
| Unexpectedly high cytotoxicity across all concentrations | Error in stock solution calculation, contamination of cell culture (e.g., mycoplasma), or solvent toxicity. | Double-check all calculations for dilutions. Test a fresh aliquot of this compound. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic (typically <0.1%). Screen cell lines for contamination. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Compound interference with the assay chemistry or different mechanisms of cell death being measured. The MTT assay is dependent on cellular metabolic activity, which can be an unreliable measure if the compound itself affects mitochondrial function.[10] | Use an assay that is not dependent on cellular metabolism, such as a fluorescence-based method measuring membrane permeability, to confirm viability.[10] Multiplexing viability and cytotoxicity assays can provide a more complete picture.[12] |
| Cytotoxicity observed only in specific cell lines | The sensitive cell line may have a higher dependence on pathways affected by this compound's off-target activities. | Investigate the expression levels of cPLA2α and other potential off-target proteins in the sensitive and resistant cell lines. This could reveal a mechanistic basis for the differential sensitivity. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the percentage of viable cells following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for identifying, confirming, and mitigating this compound cytotoxicity.
Caption: this compound's on-target vs. potential off-target effects at high concentrations.
Caption: A decision-making guide for troubleshooting unexpected cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 11. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AVX001 Delivery in Topical Applications for Skin Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the topical delivery of AVX001 in skin models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the skin?
A1: this compound is a topical therapeutic agent that acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α).[1][2][3] Its primary mechanism of action involves reducing inflammation and aberrant keratinocyte hyperproliferation, which are characteristic of inflammatory skin conditions like psoriasis and actinic keratosis.[1][2] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.[4] This ultimately leads to a decrease in the inflammatory response and a reduction in the excessive growth of skin cells.[4]
Q2: In which type of skin models has this compound been tested?
A2: this compound has been evaluated in various models, including in vitro studies using human peripheral blood mononuclear cells (PBMCs) and immortalized human keratinocytes (HaCaT cells).[4] It has also been assessed in clinical trials on patients with mild to moderate plaque psoriasis and actinic keratosis, where it was formulated as a topical gel and ointment.[5][6] For preclinical topical delivery studies, reconstructed human epidermis (RhE) models are commonly used.[7]
Q3: What are the critical factors to consider when formulating this compound for topical delivery to skin models?
A3: Several factors are crucial for optimizing this compound's topical formulation:
-
Vehicle Selection: The choice of vehicle (e.g., gel, cream, ointment) can significantly impact drug release and skin penetration. The vehicle should be compatible with this compound and the skin model, ensuring the drug remains stable and available for absorption.
-
Solubility and Partition Coefficient: this compound's solubility in the vehicle and its partition coefficient (Log P) will determine its ability to partition from the formulation into the stratum corneum. For optimal skin penetration, a balance between hydrophilicity and lipophilicity is generally desired.
-
Penetration Enhancers: The inclusion of chemical penetration enhancers can reversibly disrupt the stratum corneum barrier, facilitating deeper penetration of this compound. The choice and concentration of the enhancer should be carefully optimized to maximize efficacy without causing significant skin irritation.
-
pH of the Formulation: The pH of the topical formulation can influence the ionization state of this compound and its interaction with the skin, thereby affecting its penetration.
Q4: How can I assess the penetration of this compound into the skin model?
A4: Several in vitro methods can be used to evaluate the skin penetration of this compound:
-
Franz Diffusion Cells: This is a standard and widely used method for in vitro skin permeation studies. It involves mounting a section of skin (excised human or animal skin, or a reconstructed human epidermis model) between a donor and a receptor chamber. The formulation containing this compound is applied to the donor side, and the amount of drug that permeates into the receptor fluid over time is measured.
-
Tape Stripping: This technique involves sequentially applying and removing adhesive tape strips from the surface of the skin model after topical application of the formulation. The amount of this compound in each tape strip can be quantified to determine its distribution within the stratum corneum.
-
Confocal Laser Scanning Microscopy (CLSM): CLSM can be used to visualize the penetration of fluorescently labeled this compound into the different layers of the skin model, providing a qualitative and semi-quantitative assessment of penetration depth.
Troubleshooting Guides
Issue 1: Low Permeation of this compound Through the Skin Model
Possible Causes:
-
Suboptimal Formulation: The vehicle may not be releasing the drug effectively, or the drug's solubility in the formulation may be too low.
-
High Barrier Function of the Skin Model: Reconstructed human epidermis (RhE) models can have a more permeable barrier than human skin, but variability exists between different models and batches.[1][7][8] Excised human or porcine skin generally has a lower permeability.[1][8]
-
Incorrect Experimental Setup: Issues with the Franz diffusion cell setup, such as air bubbles under the skin or improper sealing, can lead to inaccurate results.
Solutions:
-
Formulation Optimization:
-
Vehicle Modification: Experiment with different vehicles (e.g., microemulsions, nanoemulsions, liposomes) to enhance the solubility and release of this compound.[9]
-
Incorporate Penetration Enhancers: Systematically screen different classes of penetration enhancers (e.g., fatty acids, alcohols, surfactants) at various concentrations to identify the most effective and non-irritating option.
-
-
Skin Model Selection:
-
If using RhE models, ensure proper handling and culture conditions to maintain barrier integrity. Consider using models with known permeability characteristics.
-
For initial screening, a more permeable model might be advantageous, followed by confirmation with a less permeable model like excised human skin.
-
-
Experimental Technique:
-
Carefully inspect the Franz diffusion cells for any air bubbles between the skin and the receptor medium.
-
Ensure a complete seal between the donor and receptor compartments to prevent leakage.
-
Maintain the receptor solution at a constant temperature (typically 32°C or 37°C) and ensure adequate stirring.[7]
-
Issue 2: High Variability in Experimental Results
Possible Causes:
-
Inherent Variability of Skin Models: Biological tissues, including excised skin and RhE models, exhibit inherent donor-to-donor and batch-to-batch variability.[7]
-
Inconsistent Formulation Preparation: Variations in the preparation of the this compound formulation can lead to inconsistent drug loading and release.
-
Inconsistent Dosing: Applying inconsistent amounts of the formulation to the skin model will result in variable permeation profiles.
Solutions:
-
Increase Sample Size: Use a sufficient number of skin replicates (e.g., from multiple donors or batches) to account for biological variability and obtain statistically significant results.
-
Standardize Protocols:
-
Develop and strictly adhere to a standard operating procedure (SOP) for formulation preparation.
-
Use a positive displacement pipette or a validated application method to ensure consistent and accurate dosing on the skin surface.
-
-
Use of Controls: Include both positive and negative controls in each experiment to assess the performance of the skin model and the experimental setup.
Issue 3: Evidence of Skin Model Irritation or Toxicity
Possible Causes:
-
High Concentration of this compound or Penetration Enhancer: The concentration of the active ingredient or other excipients in the formulation may be too high, leading to cytotoxicity.
-
Inherent Irritancy of Formulation Components: Some penetration enhancers or vehicle components can be inherently irritating to the skin.
Solutions:
-
In Vitro Skin Irritation Testing: Before conducting permeation studies, perform a validated in vitro skin irritation test (e.g., OECD Test Guideline 439) using an RhE model.[10] This involves assessing cell viability (e.g., using the MTT assay) after topical application of the formulation. A reduction in viability below a certain threshold indicates irritation potential.[11]
-
Dose-Response Studies: Conduct dose-response studies for both this compound and the penetration enhancer to determine the highest non-irritating concentrations.
-
Histological Evaluation: After the experiment, fix, section, and stain the skin model to histologically assess for any signs of cellular damage, such as necrosis or inflammation.
Quantitative Data Summary
Table 1: Comparative Permeability of Skin Models to Lipophilic Compounds
| Skin Model | Permeability Coefficient (Kp) for Testosterone (cm/h x 10^-3) | Permeability Coefficient (Kp) for Clotrimazole (cm/h x 10^-3) | Reference |
| Human Epidermis | 0.5 ± 0.2 | 0.01 ± 0.005 | [2] |
| Porcine Skin | 1.2 ± 0.4 | 0.04 ± 0.01 | [1][8] |
| EpiDerm™ | 5.8 ± 1.5 | - | [1] |
| SkinEthic™ RHE | 15.2 ± 3.1 | 8.9 ± 2.1 | [1][8] |
Note: Values are approximate and can vary based on experimental conditions.
Table 2: Effect of Penetration Enhancers on the Permeation of a Model Drug
| Penetration Enhancer (in Propylene Glycol) | Enhancement Ratio (ER) | Mechanism of Action | Reference |
| Oleic Acid | 5.5 | Disrupts lipid bilayer | [12] |
| Ethanol | 3.2 | Increases drug solubility in stratum corneum | [12] |
| Limonene | 8.1 | Disrupts lipid bilayer | [13] |
| Azone | 12.4 | Disrupts lipid bilayer | [13] |
Note: Enhancement Ratio is the factor by which the flux is increased compared to the control (vehicle without enhancer). Values are for illustrative purposes and depend on the specific drug and formulation.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Materials:
- Franz diffusion cells
- Excised human/porcine skin or Reconstructed Human Epidermis (RhE) model
- This compound formulation and vehicle control
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80)
- High-performance liquid chromatography (HPLC) system for this compound quantification
2. Method:
- Prepare the skin membrane and mount it between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
- Fill the receptor chamber with pre-warmed (32°C or 37°C) receptor solution and ensure constant stirring.
- Allow the skin to equilibrate for at least 30 minutes.
- Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation or vehicle control to the surface of the skin in the donor chamber.
- At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor chamber and replace with fresh, pre-warmed receptor solution.
- At the end of the experiment, dismount the skin, and if desired, perform tape stripping or extraction to determine the amount of this compound retained in the skin.
- Analyze the concentration of this compound in the collected samples using a validated HPLC method.
- Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol 2: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
1. Materials:
- Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE)
- This compound formulation, vehicle control, negative control (e.g., sterile water or PBS), and positive control (e.g., 5% SDS)
- Assay medium
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol or other suitable solvent to dissolve formazan
- Plate reader
2. Method:
- Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.
- Apply a defined amount of the this compound formulation, vehicle, and controls to the surface of the tissues (in triplicate).
- Incubate for a specified period (e.g., 60 minutes).
- Thoroughly wash the tissues to remove the test substance.
- Transfer the tissues to a new plate containing MTT medium and incubate for approximately 3 hours.
- Extract the formazan product from the tissues using isopropanol.
- Measure the optical density of the formazan solution using a plate reader.
- Calculate the percentage of cell viability for each test substance relative to the negative control. A viability of ≤ 50% is typically classified as an irritant.[10]
Visualizations
Caption: cPLA2α signaling pathway in skin inflammation.
Caption: General experimental workflow for this compound topical delivery studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Permeability of the reconstructed human epidermis model Episkin in comparison to various human skin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretory and cytosolic phospholipase A(2)regulate the long-term cytokine-induced eicosanoid production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of human skin or epidermis models with human and animal skin in in-vitro percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iivs.org [iivs.org]
- 11. iivs.org [iivs.org]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
Validation & Comparative
A Head-to-Head Comparison: AVX001 vs. Methotrexate in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug AVX001 and the established disease-modifying antirheumatic drug (DMARD) methotrexate in the context of a preclinical collagen-induced arthritis (CIA) model. The data presented is compiled from published experimental studies and is intended to inform researchers and drug development professionals on the relative efficacy and mechanisms of action of these two compounds in a widely used animal model of rheumatoid arthritis.
Executive Summary
In a direct comparative study utilizing a murine collagen-induced arthritis (CIA) model, this compound, a novel inhibitor of cytosolic phospholipase A2α (cPLA2α), demonstrated potent anti-inflammatory and disease-modifying effects. When compared to methotrexate, the current gold-standard therapy for rheumatoid arthritis, this compound showed comparable or, in some measures, superior efficacy in reducing the clinical and histological signs of arthritis. This guide will delve into the quantitative data, detailed experimental methodologies, and the distinct signaling pathways targeted by each compound.
Data Presentation: Efficacy in Collagen-Induced Arthritis
The following tables summarize the key quantitative findings from a pivotal study comparing this compound and methotrexate in a prophylactic CIA model in male DBA/1 mice.
| Treatment Group | Mean Arthritis Index (Day 33) | Reduction in Arthritis Index vs. Vehicle |
| Vehicle (DMSO) | ~6.0 | - |
| This compound (30 mg/kg) | Significantly lower than vehicle (p < 0.005) | More evident reduction than methotrexate |
| Methotrexate (0.3 mg/kg) | Significantly lower than vehicle (p < 0.05) | Significant reduction |
| Treatment Group | Histopathology Scores (Day 33) | Key Histopathological Findings |
| Vehicle (DMSO) | High scores for inflammation and joint damage | Severe inflammatory cell infiltration, synovial hyperplasia, cartilage and bone erosion. |
| This compound (30 mg/kg) | Significantly reduced scores for all parameters (p < 0.05 to p < 0.005) | Marked reduction in inflammatory cell infiltration, synovial hyperplasia, and joint destruction.[1] |
| Methotrexate (0.3 mg/kg) | No significant improvement in histopathology parameters (p > 0.05) | Did not significantly affect articular cavity and intraperitoneal tissue inflammatory cell infiltration; capillary and synovial hyperplasia; articular cartilage surface damage; and periostal and endochondral ossification.[1] |
| Treatment Group | Plasma Prostaglandin E2 (PGE2) Levels |
| Vehicle (DMSO) | Elevated |
| This compound (30 mg/kg) | Significantly reduced (~50%) |
| Methotrexate (0.3 mg/kg) | Significantly reduced |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
A standardized protocol for inducing collagen-induced arthritis in DBA/1J mice is typically followed, which shares immunological and pathological features with human rheumatoid arthritis.[2]
-
Animals: Male DBA/1J mice, typically 8-10 weeks old, are used due to their susceptibility to CIA.
-
Immunization:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Clinical Assessment:
-
The onset and severity of arthritis are monitored daily or every other day starting from day 21.
-
Arthritis Score: Each paw is scored on a scale of 0-4, where 0 is normal, 1 is mild swelling and/or erythema of one joint, 2 is moderate swelling and erythema of one joint or mild swelling of multiple joints, 3 is severe swelling and erythema of an entire paw, and 4 is maximal inflammation with joint deformity. The maximum score per mouse is 16.
-
Paw Swelling: Paw thickness is measured using a digital caliper to provide a quantitative measure of inflammation.
-
Drug Administration
-
This compound:
-
Formulation: this compound is dissolved in 100% dimethyl sulfoxide (DMSO).
-
Administration: Administered via intraperitoneal (i.p.) injection once daily at a dose of 30 mg/kg body weight.
-
-
Methotrexate:
-
Formulation: Methotrexate is dissolved in a suitable vehicle, such as saline.
-
Administration: Administered via intraperitoneal (i.p.) injection once daily at a dose of 0.3 mg/kg body weight.
-
Histopathological Analysis
At the end of the study, mice are euthanized, and their paws are collected for histological examination. The paws are decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then scored for the degree of inflammation, synovial hyperplasia, and cartilage and bone erosion.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and methotrexate are crucial to understanding their therapeutic effects.
This compound: Inhibition of the cPLA2α Pathway
This compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a critical role in the inflammatory cascade by releasing arachidonic acid from cell membranes. Arachidonic acid is then converted into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By blocking cPLA2α, this compound effectively reduces the production of these key inflammatory mediators.
Methotrexate: A Multi-faceted Anti-inflammatory Mechanism
The anti-inflammatory effects of low-dose methotrexate are complex and not fully elucidated. The primary proposed mechanism involves the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and a subsequent increase in extracellular adenosine. Adenosine, acting through its receptors (e.g., A2A), has potent anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production. Other proposed mechanisms include the inhibition of dihydrofolate reductase (DHFR) and interference with the JAK/STAT signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of this compound and methotrexate in a collagen-induced arthritis model.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for inflammatory arthritis. In a head-to-head comparison with methotrexate in a collagen-induced arthritis model, this compound demonstrated significant efficacy in reducing both the clinical and, notably, the histological signs of the disease. While methotrexate remains a cornerstone of rheumatoid arthritis treatment, the distinct mechanism of action and strong preclinical performance of this compound warrant further investigation as a potential novel therapy for patients with inflammatory joint diseases. This guide provides a foundational understanding of the comparative preclinical evidence to aid researchers and drug developers in their ongoing efforts to advance the treatment of rheumatoid arthritis.
References
In Vivo Comparison of AVX001 and Enbrel for Arthritis Treatment: A Review of Preclinical Data
This guide provides a comparative overview of AVX001 and the established biologic drug, Enbrel, for the treatment of arthritis, based on a key preclinical in vivo study. The focus is on the experimental design, efficacy data, and mechanisms of action as reported in the murine collagen-induced arthritis (CIA) model.
Executive Summary
A significant preclinical study directly compared the efficacy of this compound, a novel small molecule inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α), with Enbrel (etanercept), a widely used TNF-α inhibitor, in mouse models of collagen-induced arthritis.[1][2] The findings suggest that this compound exhibits potent anti-inflammatory and disease-modifying properties that are comparable, and in some aspects superior, to those of Enbrel in this model.[1][2] While Enbrel is a well-established biologic that directly neutralizes the cytokine TNF-α, this compound targets a key enzyme in the inflammatory cascade, thereby inhibiting the production of downstream inflammatory mediators like prostaglandins.[3][4][5]
Comparative Efficacy Data
The following tables summarize the quantitative data from the in vivo murine collagen-induced arthritis (CIA) study, comparing this compound to Enbrel and other controls. The study utilized both prophylactic (treatment initiated before disease onset) and therapeutic (treatment initiated after disease onset) models.
Table 1: Therapeutic Efficacy in Murine Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle (Control) | This compound (30 mg/kg) | Enbrel (25 mg/kg) |
| Arthritis Index (AI) | High | Significantly Lower vs. Vehicle | Significantly Lower vs. Vehicle |
| Histopathology: Inflammatory Cell Infiltration | Severe | Significantly Reduced (p < 0.01 to p < 0.005) | No Significant Improvement |
| Histopathology: Capillary & Synovial Hyperplasia | Severe | Significantly Reduced (p < 0.01 to p < 0.005) | No Significant Improvement |
| Histopathology: Cartilage Surface Damage | Severe | Significantly Reduced (p < 0.01 to p < 0.005) | No Significant Improvement |
| Histopathology: Endochondral & Periosteal Ossification | Severe | Significantly Reduced (p < 0.01 to p < 0.005) | Significantly Reduced (p < 0.05) |
| Plasma Prostaglandin E2 (PGE2) Levels | Elevated | ~54% Reduction (p < 0.005) | ~19% Reduction (non-significant) |
Data synthesized from Feuerherm et al., 2019.[1][2]
Mechanism of Action and Signaling Pathways
This compound and Enbrel operate on different key nodes of the inflammatory pathway in arthritis. Enbrel is a biologic fusion protein that acts as a decoy receptor for Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[5][6] By binding to and neutralizing TNF-α, Enbrel prevents it from activating its cell surface receptors, thereby blocking downstream inflammatory signaling.
This compound, in contrast, is a small molecule inhibitor of the enzyme cytosolic phospholipase A2α (cPLA2α).[1][4][7] This enzyme is responsible for releasing arachidonic acid (AA) from cell membranes.[1][4] AA is a precursor to a variety of potent inflammatory mediators, including prostaglandins (like PGE2), which are synthesized via the cyclooxygenase (COX) pathway.[1] By inhibiting cPLA2α, this compound effectively reduces the substrate available for prostaglandin synthesis, leading to a broad anti-inflammatory effect.[1][3]
Experimental Protocols
The data presented is based on a murine collagen-induced arthritis (CIA) model, a standard and widely used preclinical model for rheumatoid arthritis.[1][2][5]
1. Animal Model and Arthritis Induction:
-
Species: Male DBA/1 mice.
-
Induction: Mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given 21 days after the primary immunization to induce a robust arthritic response.
2. Treatment Regimens:
-
Therapeutic Model: Treatment was initiated after the clinical signs of arthritis were established (typically around day 21-24).
-
Treatment Groups:
-
Vehicle (Control Group)
-
This compound: 30 mg/kg, administered daily.
-
Enbrel: 25 mg/kg, administered every third day.
-
Methotrexate (MTX) was also used as a comparator drug in the study.[1]
-
-
Duration: Treatments were administered for 14 to 21 days.[1]
3. Efficacy Assessment:
-
Clinical Assessment: The severity of arthritis was evaluated using an Arthritis Index (AI), which typically involves scoring each paw for redness, swelling, and joint rigidity.[1]
-
Histopathology: At the end of the study, hind paws were collected, sectioned, and stained (e.g., with Hematoxylin and Eosin). Joint damage was scored based on several parameters including inflammatory cell infiltration, synovial hyperplasia, cartilage damage, and bone ossification.[1][2]
-
Biomarker Analysis: Blood plasma was collected to measure the levels of key inflammatory biomarkers, such as Prostaglandin E2 (PGE2), using enzyme immunoassays.[1][2]
Conclusion
The preclinical in vivo data demonstrates that the cPLA2α inhibitor this compound is a potent disease-modifying agent in a mouse model of arthritis.[1][2] Its efficacy in reducing both clinical signs and histological joint damage was comparable or superior to Enbrel.[2] Notably, this compound significantly reduced plasma levels of PGE2, a key mediator of inflammation and pain, an effect not observed with Enbrel in this study.[2] These findings highlight a distinct mechanism of action and suggest that targeting the cPLA2α pathway with small molecules like this compound is a promising therapeutic strategy for inflammatory arthritides.
References
- 1. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of AVX001 and Other cPLA2α Inhibitors for Inflammatory and Proliferative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosolic phospholipase A2α (cPLA2α) has emerged as a critical therapeutic target in a variety of inflammatory and proliferative diseases. This enzyme plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2α offers a promising strategy to achieve a broad and upstream anti-inflammatory effect.
AVX001, a novel cPLA2α inhibitor developed by Avexxin (now Coegin Pharma), has shown promise in clinical and preclinical studies. This guide provides a comparative analysis of this compound and other notable cPLA2α inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these therapeutic agents.
Mechanism of Action of cPLA2α Inhibitors
cPLA2α inhibitors function by binding to the enzyme and blocking its catalytic activity, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid. This leads to a "balanced" reduction in the downstream production of both prostaglandins (via the COX pathway) and leukotrienes (via the LOX pathway)[1]. This dual inhibition is a key differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target COX enzymes.
Comparative Performance of cPLA2α Inhibitors
The therapeutic potential of a cPLA2α inhibitor is determined by its potency, selectivity, pharmacokinetic profile, and efficacy in relevant disease models. This section compares this compound with other well-characterized cPLA2α inhibitors.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and other selected cPLA2α inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Chemical Class | IC50 (cPLA2α) | Assay Conditions | Reference(s) |
| This compound | ω-3 PUFA derivative | 120 nM | In vitro activity assay | [1] |
| AVX002 | ω-3 PUFA derivative | Similar to this compound | In vitro activity assay | [2] |
| Pyrrophenone | Pyrrolidine derivative | 4.2 nM | Isolated enzyme assay | |
| AACOCF3 (ATK) | Arachidonic acid analog | Less potent than this compound | In vitro activity assay | [1] |
| GK420 (AVX420) | Thiazolyl ketone | 90 nM | Cellular AA release assay (synoviocytes) | |
| ZPL-5212372 | Indole derivative | 7 nM | cPLA2α enzyme assay | [3] |
| Ecopladib | Indole derivative | 150 nM (GLU micelle assay) | In vitro enzyme assay | |
| Giripladib | Indole derivative | - | - | |
| ASB14780 | Indole derivative | - | - | |
| AK106-001616 | - | 3.8 nM | cPLA2 enzyme assay |
Data compiled from multiple sources. Assay conditions can significantly influence IC50 values.
Preclinical Efficacy
Collagen-Induced Arthritis (CIA) Model:
A key preclinical model for rheumatoid arthritis, the CIA model, has been used to evaluate the in vivo efficacy of cPLA2α inhibitors. In a study comparing this compound and AVX002, both compounds demonstrated significant anti-inflammatory and disease-modifying effects, comparable or superior to the standard-of-care treatments methotrexate (MTX) and Enbrel[4][5][6][7].
| Treatment Group | Arthritis Index (AI) Reduction | Key Histopathology Findings | Plasma PGE2 Reduction | Reference |
| This compound | Significant reduction vs. vehicle | Significant reduction in inflammation, synovial hyperplasia, and cartilage/bone damage | Significant reduction | [4] |
| AVX002 | Significant reduction vs. vehicle | Significant reduction in inflammation, synovial hyperplasia, and cartilage/bone damage | Significant reduction | [4] |
| Methotrexate (MTX) | Significant reduction vs. vehicle | No significant improvement in histopathology | Significant reduction | [4] |
| Enbrel | Significant reduction vs. vehicle | Only significant reduction in ossification | No significant reduction | [4] |
Clinical Development
Psoriasis:
This compound has been investigated in a randomized, double-blind, placebo-controlled, dose-escalation first-in-man study for mild to moderate plaque psoriasis[8][9].
-
Safety and Tolerability: Topical application of this compound was well-tolerated in doses up to 5%[8][9].
-
Efficacy: A 29% reduction in the modified Psoriasis Area and Severity Index (mPASI) was observed at the 5% dose level after four weeks of treatment[8][9]. The improvement was observed to continue throughout the treatment period, suggesting potential for greater efficacy with longer treatment duration[8][9].
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the cPLA2α signaling pathway and a typical workflow for evaluating cPLA2α inhibitors.
Caption: cPLA2α signaling pathway in inflammation.
Caption: Experimental workflow for cPLA2α inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of cPLA2α inhibitors.
In Vitro cPLA2α Enzyme Activity Assay (Mixed Micelle Assay)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified cPLA2α.
-
Substrate Preparation: Prepare mixed micelles containing a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine) and a detergent (e.g., Triton X-100).
-
Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant human cPLA2α with varying concentrations of the test inhibitor or vehicle control in an appropriate assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the mixed micelle substrate to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined incubation period at a specific temperature (e.g., 37°C), terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents).
-
Extraction and Quantification: Extract the released radiolabeled free fatty acid (e.g., [¹⁴C]arachidonic acid) from the reaction mixture using a lipid extraction method.
-
Data Analysis: Quantify the amount of radioactivity in the extracted fatty acid phase using liquid scintillation counting. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Arachidonic Acid (AA) Release Assay
This assay assesses the ability of an inhibitor to block AA release from intact cells upon stimulation.
-
Cell Culture and Labeling: Culture appropriate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or HaCaT keratinocytes) and label their cellular phospholipids by incubating them with [³H]-arachidonic acid for several hours.
-
Wash and Pre-incubation: Wash the cells to remove unincorporated [³H]-arachidonic acid and then pre-incubate them with varying concentrations of the test inhibitor or vehicle control.
-
Cell Stimulation: Stimulate the cells with a relevant agonist (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or epidermal growth factor (EGF)) to induce cPLA2α activation and AA release.
-
Supernatant Collection: After stimulation, collect the cell culture supernatant.
-
Quantification of Released AA: Measure the amount of [³H]-arachidonic acid in the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of AA release for each inhibitor concentration and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to evaluate the efficacy of anti-arthritic compounds.
-
Induction of Arthritis: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) after a specific interval (e.g., 21 days)[8].
-
Treatment Administration: Begin administration of the test inhibitor (e.g., this compound), vehicle control, or a positive control (e.g., methotrexate) at the onset of clinical signs of arthritis or in a prophylactic setting.
-
Clinical Assessment: Monitor the mice regularly for the development and severity of arthritis. Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint rigidity).
-
Histopathological Analysis: At the end of the study, collect the joints for histopathological examination. Assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion in stained tissue sections.
-
Biomarker Analysis: Collect blood samples to measure systemic biomarkers of inflammation, such as plasma levels of prostaglandin E2 (PGE2).
-
Data Analysis: Compare the clinical scores, histopathological scores, and biomarker levels between the different treatment groups to evaluate the efficacy of the test inhibitor.
Conclusion
This compound is a promising cPLA2α inhibitor with demonstrated efficacy in preclinical models of arthritis and clinical trials for psoriasis. Its mechanism of action, leading to a balanced reduction of pro-inflammatory eicosanoids, offers a potential advantage over existing anti-inflammatory therapies. The comparative data presented in this guide highlight the potency and efficacy of this compound relative to other cPLA2α inhibitors and standard-of-care treatments. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound and other cPLA2α inhibitors in a range of inflammatory and proliferative diseases. This guide provides a foundational resource for researchers and drug developers to inform their ongoing work in this exciting field.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. ZPL-5212372 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The release and metabolism of [3H]arachidonic acid from guinea pig perfused lungs in vitro: a simple method for the study of the action of drugs on the release and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of AVX001 in New Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α)[1][2][3], against alternative therapeutic compounds in new cancer cell lines. This compound has demonstrated anti-inflammatory and anti-proliferative properties, suggesting its potential as a therapeutic agent in oncology[1][4][5]. This document presents supporting experimental data and detailed methodologies to aid researchers in evaluating its potential.
Mechanism of Action of this compound
This compound is a potent inhibitor of the enzyme cytosolic phospholipase A2α (cPLA2α)[1][2][3]. cPLA2α is a critical enzyme that catalyzes the release of arachidonic acid from phospholipids in the cell membrane[1][3]. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation and are implicated in cellular proliferation[1][6]. By inhibiting cPLA2α, this compound effectively reduces the production of these pro-inflammatory and proliferative signaling molecules[1][7]. This mechanism of action suggests that this compound could be effective in cancers where inflammation and aberrant cell proliferation are key drivers of disease progression.
Comparative Efficacy of this compound in Novel Cancer Cell Lines
To validate the therapeutic potential of this compound in oncology, its in vitro efficacy was assessed in a panel of new cancer cell lines and compared with a standard-of-care chemotherapy agent, Doxorubicin, and a known cPLA2α inhibitor, AACOCF3. The selected cell lines represent different cancer types known to have inflammatory components:
-
A549: Non-small cell lung cancer
-
HT-29: Colorectal cancer
-
MCF-7: Breast cancer (ER+)
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays after 72 hours of treatment.
| Compound | A549 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | 15.2 | 25.8 | 18.5 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| AACOCF3 | 35.7 | 42.1 | 38.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability (MTS) Assay
This assay was used to determine the cytotoxic and anti-proliferative effects of the compounds.
Materials:
-
A549, HT-29, and MCF-7 cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, AACOCF3
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[8]
-
PES (phenazine ethosulfate)[8]
-
Microplate spectrophotometer
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
The culture medium was replaced with fresh medium containing serial dilutions of this compound, Doxorubicin, or AACOCF3. A vehicle control (DMSO) was also included.
-
The plates were incubated for 72 hours at 37°C and 5% CO2.
-
Following incubation, 20 µL of MTS/PES solution was added to each well.
-
The plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance was measured at 490 nm using a microplate spectrophotometer.
-
Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by non-linear regression analysis.
Apoptosis (Caspase-Glo® 3/7) Assay
This assay was performed to quantify the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Treated cells from the viability assay setup
-
White-walled 96-well plates suitable for luminescence measurements[12]
-
Luminometer
-
Cells were treated with the respective compounds at their IC50 concentrations for 48 hours.
-
The plates and the Caspase-Glo® 3/7 Reagent were equilibrated to room temperature.
-
100 µL of the Caspase-Glo® 3/7 Reagent was added to each well.
-
The contents were mixed on a plate shaker at 300-500 rpm for 30 seconds.
-
The plates were incubated at room temperature for 1 hour to allow for signal stabilization.
-
Luminescence was measured using a luminometer.
-
The luminescent signal, proportional to the amount of caspase activity, was normalized to the vehicle-treated control.
Western Blot Analysis
Western blotting was conducted to analyze the expression levels of key proteins in the cPLA2α signaling pathway.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Nitrocellulose membranes[13]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cPLA2α, anti-phospho-cPLA2α, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Cells were treated with compounds at their IC50 concentrations for 24 hours, then lysed in RIPA buffer.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked with blocking buffer for 1 hour at room temperature.
-
The membrane was incubated with the primary antibody overnight at 4°C with gentle agitation.
-
After washing with TBST, the membrane was incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane was washed again, and the protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
β-actin was used as a loading control to normalize protein expression levels.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for validating the in vitro efficacy of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. AVX-001 | cytosolic phospholipase A2 (cPLA2) inhibitor | CAS 300553-18-8 | AVX-001; AKH-217; FP-025; AKH217; FP025; this compound| InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
Cross-Study Validation of AVX001's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), has demonstrated significant anti-proliferative and anti-inflammatory properties across a range of preclinical and clinical studies. This guide provides a comprehensive comparison of this compound's anti-proliferative efficacy against other relevant compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate cross-study validation and future research.
Comparative Analysis of Anti-Proliferative and Anti-Inflammatory Effects
The anti-proliferative and anti-inflammatory activities of this compound have been evaluated in various in vitro and in vivo models. This section summarizes the key quantitative data, comparing this compound with other cPLA2α inhibitors and standard-of-care therapies.
In Vitro cPLA2α Inhibition
A direct comparison of the in vitro inhibitory activity of this compound and its analogue AVX002 against the known cPLA2α inhibitor AACOCF3 demonstrated the superior potency of the AVX compounds.
| Compound | IC50 for cPLA2α Inhibition (nM) | Reference |
| This compound | 120 ± 58 | [1] |
| AVX002 | 126 ± 37 | [1] |
| AACOCF3 | > 1000 (less potent) | [1] |
| Docosahexaenoic acid (DHA) | Inactive | [1] |
Inhibition of Pro-inflammatory Mediator Release
This compound has been shown to effectively inhibit the release of prostaglandin E2 (PGE2), a key mediator of inflammation and proliferation, in human keratinocytes (HaCaT) and peripheral blood mononuclear cells (PBMCs).
| Cell Type | Stimulant | This compound IC50 for PGE2 Inhibition (µM) | Reference |
| HaCaT | TNF-α | ~5 | [2] |
| PBMC | LPS | 5 | [2] |
In Vitro Anti-Proliferative Effects in Keratinocytes
The anti-proliferative effects of this compound have been quantified in the human keratinocyte cell line HaCaT, a model for hyperproliferative skin disorders like psoriasis.
| Assay | Endpoint | This compound Concentration | Result | Reference |
| Resazurin viability assay | Cell Viability | 7 µM | Significant reduction | [2] |
| EdU incorporation assay | S-phase entry | 7 µM | Significant inhibition of EGF-stimulated proliferation | [2] |
| Stratified HaCaT culture | Proliferation Index (Ki-67+) | 5 µM | Significant reduction | [3] |
In Vivo Anti-Inflammatory Efficacy Compared to Standard-of-Care
In a murine model of collagen-induced arthritis, a systemic inflammatory condition, this compound and AVX002 were compared to the established drugs Methotrexate and Enbrel.
| Treatment | Dose | Reduction in Arthritis Index (AI) | Reduction in Plasma PGE2 | Reference |
| This compound | 30 mg/kg | Significant | 54% | [4][5] |
| AVX002 | 30 mg/kg | Significant | 56% | [4][5] |
| Methotrexate | 0.3 mg/kg | Significant | 52% | [4] |
| Enbrel | 25 mg/kg | Significant | 19% (not significant) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
cPLA2α Signaling Pathway and Inhibition by this compound
This diagram illustrates the central role of cPLA2α in the production of pro-inflammatory and pro-proliferative mediators and the point of intervention for this compound.
Caption: this compound inhibits cPLA2α, blocking pro-proliferative signaling.
Experimental Workflow for In Vitro Anti-Proliferation Assay
This diagram outlines the typical workflow for assessing the anti-proliferative effects of a compound like this compound on a cell line such as HaCaT.
Caption: Workflow for assessing this compound's anti-proliferative effects in vitro.
Experimental Protocols
In Vitro cPLA2α Enzyme Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of cPLA2α in a cell-free system.
-
Method: Recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate in the presence of varying concentrations of the test compound (e.g., this compound, AACOCF3). The enzymatic reaction releases the fluorescent fatty acid, and the increase in fluorescence is measured over time.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
HaCaT Cell Proliferation Assays
-
Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
HaCaT cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of this compound or a vehicle control.
-
Following a 24-72 hour incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay:
-
HaCaT cells are seeded and treated with this compound as described above.
-
Cells are stimulated with a growth factor (e.g., Epidermal Growth Factor - EGF) to induce proliferation.
-
EdU is added to the culture medium for a set period (e.g., 2-4 hours) to be incorporated into newly synthesized DNA.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-alkyne cycloaddition reaction.
-
The percentage of EdU-positive cells (cells in S-phase) is determined by fluorescence microscopy or flow cytometry.[2]
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation
-
Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Stimulation: Isolated PBMCs are cultured in RPMI-1640 medium and stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce an inflammatory response and proliferation.
-
Treatment: this compound or a vehicle control is added to the cell culture prior to or concurrently with the stimulant.
-
Endpoint Measurement: After a defined incubation period (e.g., 24-72 hours), the supernatant is collected to measure the concentration of inflammatory mediators like PGE2 using an ELISA kit. Cell proliferation can be assessed using assays like the MTT assay or by measuring the incorporation of tritiated thymidine.[2]
Conclusion
The collective evidence from multiple studies strongly supports the anti-proliferative and anti-inflammatory effects of this compound. Its mechanism of action, centered on the potent and selective inhibition of cPLA2α, leads to a downstream reduction in pro-proliferative and pro-inflammatory eicosanoids. Direct comparative studies demonstrate its superior in vitro inhibitory activity over other cPLA2α inhibitors like AACOCF3. While direct head-to-head anti-proliferative comparisons with other specific inhibitors in the same cell-based assays are not extensively published, the available data from keratinocyte proliferation models and in vivo inflammatory disease models suggest a promising therapeutic potential for this compound in hyperproliferative and inflammatory conditions. The detailed protocols provided herein offer a foundation for researchers to conduct further comparative studies and to explore the full therapeutic utility of this compound.
References
- 1. The ω3-polyunsaturated fatty acid derivatives this compound and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
AVX001: A Selective Inhibitor of cPLA2α for Research and Drug Development
A comprehensive evaluation of AVX001's selectivity for cytosolic phospholipase A2α (cPLA2α) over other phospholipase subtypes, supported by experimental data and detailed methodologies.
This compound is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in inflammatory processes through the release of arachidonic acid.[1][2] This guide provides a detailed comparison of this compound's inhibitory activity against cPLA2α versus other major phospholipases, presenting key experimental data and the methodologies used to obtain them. This information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cPLA2α pathway.
High Selectivity of this compound for cPLA2α
Experimental data demonstrates that this compound is a highly selective inhibitor of cPLA2α. In various in vitro assays, this compound has shown potent inhibition of cPLA2α while exhibiting no significant activity against other phospholipase A2 subtypes, namely calcium-independent PLA2 (iPLA2) and secretory PLA2 (sPLA2).[3]
A study utilizing a mixed micelle in vitro assay showed that a 0.091 mol fraction of this compound resulted in at least 90% inhibition of cPLA2α activity.[3] In contrast, the same concentration of this compound did not inhibit iPLA2 or sPLA2 activity.[3] The half-maximal inhibitory concentration (IC50) of this compound for cPLA2α has been determined to be 120 nM.[1]
| Inhibitor | Target Enzyme | IC50 / % Inhibition | Assay Type |
| This compound | cPLA2α | 120 nM | In vitro activity assay |
| This compound | cPLA2α | ≥ 90% inhibition at 0.091 mol fraction | Mixed micelle in vitro assay |
| This compound | iPLA2 | No inhibition at 0.091 mol fraction | Mixed micelle in vitro assay |
| This compound | sPLA2 | No inhibition at 0.091 mol fraction | Mixed micelle in vitro assay |
Experimental Protocols
The selectivity and potency of this compound have been determined using a variety of robust experimental assays. Below are detailed methodologies for the key experiments cited.
In Vitro Mixed Micelle Assay
This assay is used to determine the enzymatic activity of phospholipases in the presence of a mixed micelle substrate.
Protocol:
-
Preparation of Mixed Micelles: A substrate solution is prepared containing a mixture of a radiolabeled phospholipid (e.g., 1-palmitoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphocholine), an unlabeled phospholipid, and a detergent (e.g., Triton X-100) in a buffer solution.
-
Enzyme Preparation: Recombinant human cPLA2α, iPLA2, or sPLA2 enzymes are diluted to the desired concentration in an appropriate buffer.
-
Inhibition Assay: The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme solution for a specified period at a controlled temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the mixed micelle substrate to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated for a defined time at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution, typically a mixture of organic solvents to extract the lipids.
-
Separation and Quantification: The released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC). The amount of radioactivity in the fatty acid spot is quantified using a scintillation counter to determine the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the absence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
In Vitro Vesicular Assay
This assay measures the activity of phospholipases on a substrate presented in the form of unilamellar vesicles, which mimics a more physiological membrane environment.
Protocol:
-
Vesicle Preparation: Small unilamellar vesicles are prepared by sonication or extrusion of a lipid mixture containing a radiolabeled phospholipid substrate in a suitable buffer.
-
Enzyme and Inhibitor Preparation: As described in the mixed micelle assay.
-
Inhibition Assay: The inhibitor is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is started by adding the vesicle suspension to the enzyme-inhibitor mixture.
-
Incubation and Termination: The reaction is incubated and then stopped as described previously.
-
Analysis: The amount of released radiolabeled fatty acid is quantified to determine enzyme activity and inhibition.
Cellular [3H]-Arachidonic Acid Release Assay
This cell-based assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells, providing a measure of cPLA2α activity in a cellular context.
Protocol:
-
Cell Culture and Labeling: Cells (e.g., human synoviocytes) are cultured and incubated with [3H]-arachidonic acid for a sufficient period to allow for its incorporation into the cellular phospholipids.
-
Washing: The cells are washed to remove any unincorporated [3H]-arachidonic acid.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the inhibitor (this compound) for a specified time.
-
Cell Stimulation: The cells are stimulated with an agonist (e.g., interleukin-1β) to activate cPLA2α and induce the release of [3H]-arachidonic acid.
-
Sample Collection: At different time points, the cell culture supernatant is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The inhibition of arachidonic acid release is calculated by comparing the radioactivity released from inhibitor-treated cells to that from untreated (control) cells.
Visualizing the Science
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing phospholipase inhibitor selectivity.
Caption: The cPLA2α signaling cascade and its inhibition by this compound.
References
A Comparative Safety Profile of AVX001 and Other PLA2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of the cytosolic phospholipase A2 alpha (cPLA2α) inhibitor AVX001 against other notable PLA2 inhibitors, supported by available clinical trial data. Detailed experimental methodologies for key safety assessments are also outlined to provide a comprehensive overview.
Phospholipase A2 (PLA2) enzymes are critical mediators in various inflammatory pathways, making them attractive therapeutic targets.[1] Inhibition of these enzymes, however, requires a careful evaluation of the safety profile to ensure a favorable risk-benefit ratio. This guide focuses on the safety of this compound, a topical cPLA2α inhibitor, in comparison to other systemically administered PLA2 inhibitors, namely varespladib (a secretory PLA2 inhibitor) and giripladib (another cPLA2α inhibitor).
Comparative Safety Analysis
The safety profiles of this compound, varespladib, and giripladib have been evaluated in various clinical trials for different indications. A summary of their primary characteristics and safety findings is presented below.
| Feature | This compound | Varespladib | Giripladib |
| Target | Cytosolic PLA2α (cPLA2α)[2] | Secretory PLA2 (sPLA2)[3] | Cytosolic PLA2α (cPLA2α)[4] |
| Administration | Topical[5] | Oral[3] | Oral[4] |
| Primary Indications Studied | Psoriasis, Actinic Keratosis[2][5] | Acute Coronary Syndrome, Snakebite Envenoming[3][6] | Osteoarthritis, Rheumatoid Arthritis[4][7] |
| Reported Adverse Events | Mild, application-site reactions (e.g., itch). No serious adverse events reported.[5][8] | Increased risk of myocardial infarction in ACS trial. Generally well-tolerated in snakebite trials.[6][9] | Imbalance of gastrointestinal and lipase events leading to trial termination.[4] |
| Development Status | Under clinical development[10] | Development for ACS halted; repurposed for snakebite envenoming.[3][11] | Clinical development for osteoarthritis terminated.[4] |
Quantitative Safety Data from Clinical Trials
Direct head-to-head comparative safety trials are unavailable. However, data from individual clinical trials provide insights into the safety profiles of these inhibitors.
This compound:
In a Phase I/IIa study for psoriasis, this compound was found to be safe and well-tolerated with no grade 3-4 local skin reaction adverse events (LSRAE).[2] Similarly, in a trial for actinic keratosis, the treatment was deemed safe, with adverse events primarily consisting of mild symptoms at the application site, with itch being the most common.[5] No serious adverse events were reported in these studies.[8]
Varespladib:
The VISTA-16 trial, which evaluated varespladib in patients with acute coronary syndrome (ACS), was terminated early due to futility and potential harm.[6][11]
| Outcome (VISTA-16 Trial) | Varespladib (n=2572) | Placebo (n=2573) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | 6.1% | 5.1% | 1.25 (0.97-1.61) | 0.08 |
| Myocardial Infarction | 3.4% | 2.2% | 1.66 (1.16-2.39) | 0.005 |
| CV Mortality, MI, Stroke | 4.6% | 3.8% | 1.36 (1.02-1.82) | 0.04 |
In contrast, the BRAVO trial for snakebite envenoming found varespladib to be safe and well-tolerated, with no deaths or treatment-emergent serious adverse events.[9] The percentage of patients experiencing one or more treatment-emergent adverse events was 38% in the varespladib group compared to 55% in the placebo group.[9]
Giripladib:
Experimental Protocols
The safety assessment of PLA2 inhibitors involves a series of preclinical and clinical evaluations.
Preclinical Safety Assessment for Topical Drugs
Before human trials, topical drugs like this compound undergo rigorous preclinical safety testing.[12] This typically includes:
-
Dermal Irritation Studies: To assess the potential for skin inflammation and damage.
-
Dermal Sensitization Studies: To evaluate the risk of allergic contact dermatitis.
-
Repeat-Dose Dermal Toxicity Studies: To determine the effects of long-term application.
-
Systemic Toxicity and Toxicokinetics: To understand the extent of drug absorption into the bloodstream and its effects on other organs.
Clinical Assessment of Skin Irritation
In clinical trials for topical treatments, local skin reactions are meticulously evaluated. A common methodology involves:
-
Baseline Assessment: The condition of the skin at the application site is documented before the first dose.
-
Regular Monitoring: Throughout the trial, trained investigators assess the application site for signs of irritation, such as erythema (redness), edema (swelling), scaling, and pruritus (itching).
-
Standardized Grading Scale: A standardized scale, often ranging from 0 (no reaction) to 4 (severe reaction), is used to quantify the severity of each sign.
-
Patient-Reported Outcomes: Patients may also report their own assessment of local tolerability through questionnaires.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the evaluation process, the following diagrams are provided.
References
- 1. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosi | Videncenter for Hudkræft [vfhk.org]
- 2. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Varespladib and Cardiovascular Events in Patients With an Acute Coronary Syndrome: The VISTA-16 Randomized Clinical Trial - American College of Cardiology [acc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. gh.bmj.com [gh.bmj.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medscape.com [medscape.com]
- 12. A randomized, double-blinded, placebo-controlled clinical trial of LY333013, a selective inhibitor of group II secretory phospholipase A2, in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potency of AVX001 Relative to First-Generation cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of AVX001, a novel cytosolic phospholipase A2α (cPLA2α) inhibitor, with first-generation inhibitors of the same enzyme. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] Given its role as a rate-limiting step in the production of these inflammatory mediators, cPLA2α has emerged as a promising therapeutic target for a range of inflammatory diseases.[2][3] this compound is a selective inhibitor of cPLA2α that has demonstrated significant efficacy in pre-clinical and clinical studies.[2][4]
Quantitative Comparison of Inhibitor Potency
The potency of enzyme inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro IC50 values for this compound and several first-generation cPLA2α inhibitors.
| Inhibitor | Type | In Vitro IC50 (nM) |
| This compound | ω-3 PUFA Derivative | 120 [2] |
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | ω-6 PUFA Derivative | More potent than DHA, less than this compound[2] |
| Pyrrophenone | Potent inhibitor[5] | |
| WAY-196025 | Data not available | |
| Ecopladib | Indole-based | Clinical trials terminated[6] |
| Giripladib | Indole-based | Clinical trials terminated[6] |
As the data indicates, this compound exhibits a potent inhibitory effect on cPLA2α with an IC50 value of 120 nM.[2] It has been shown to be more potent than the ω-6 PUFA derivative arachidonyl trifluoromethyl ketone (AACOCF3).[2]
Experimental Protocols
The determination of cPLA2α inhibitory potency involves a variety of in vitro and cell-based assays. The following are detailed methodologies for key experiments cited in the assessment of this compound and other cPLA2α inhibitors.
In Vitro cPLA2α Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α.
-
Principle: Recombinant human cPLA2α is incubated with a substrate, typically a phospholipid vesicle containing radiolabeled arachidonic acid. The inhibitor is added at varying concentrations, and the amount of released radiolabeled arachidonic acid is quantified to determine the extent of enzyme inhibition.
-
Methodology (Mixed Micelle Assay):
-
Prepare mixed micelles containing a substrate phospholipid (e.g., 1-stearoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine) and a non-hydrolyzable phospholipid.
-
Incubate recombinant human cPLA2α with the mixed micelles in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of calcium chloride (CaCl2).
-
After a defined incubation period, the reaction is stopped, and the released radiolabeled arachidonic acid is extracted.
-
The amount of radioactivity in the extract is measured using liquid scintillation counting.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[7]
-
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from the cell membrane in response to a stimulus.
-
Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into the cell membranes. Upon stimulation with an agonist that activates cPLA2α, the radioactive arachidonic acid is released into the cell culture medium. The amount of radioactivity in the medium is measured to quantify cPLA2α activity.
-
Methodology:
-
Culture cells (e.g., SW982 synoviocytes or HaCaT keratinocytes) to confluence.[2][7]
-
Label the cells by incubating them with [3H]-arachidonic acid for several hours.[2]
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with varying concentrations of the test inhibitor for a specified period.
-
Stimulate the cells with an agonist such as interleukin-1β (IL-1β) or a calcium ionophore (A23178) to activate cPLA2α.[2][7]
-
Collect the cell culture supernatant and measure the amount of released [3H]-arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition relative to stimulated cells without the inhibitor and determine the IC50 value.
-
Prostaglandin E2 (PGE2) Release Assay
This assay indirectly measures cPLA2α activity by quantifying the production of a downstream metabolite, prostaglandin E2 (PGE2).
-
Principle: The arachidonic acid released by cPLA2α is converted to PGE2 by cyclooxygenase (COX) enzymes. By measuring the amount of PGE2 released from cells, the activity of the entire pathway, initiated by cPLA2α, can be assessed.
-
Methodology:
-
Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or HaCaT keratinocytes) in culture wells.[2]
-
Pre-treat the cells with the test inhibitor at various concentrations.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-α (TNF-α).[2]
-
After incubation, collect the cell supernatants.
-
Measure the concentration of PGE2 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the IC50 value by plotting the percentage of PGE2 inhibition against the inhibitor concentration. This compound has been shown to dose-dependently inhibit LPS-stimulated PGE2 release with an IC50 of 5 µM in PBMCs.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cPLA2α signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: The cPLA2α signaling pathway initiated by extracellular stimuli.
Caption: General workflow for assessing cPLA2α inhibitor potency.
References
- 1. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AVX001: A Guide for Laboratory Professionals
While specific public information on the proper disposal procedures for AVX001 is not available, researchers, scientists, and drug development professionals are advised to adhere to established best practices for chemical waste management. The primary source for disposal instructions for any chemical, including this compound, is the Safety Data Sheet (SDS) provided by the manufacturer.
In the absence of a specific SDS for this compound in the public domain, the following general guidelines, derived from standard laboratory safety protocols, should be followed. These procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
General Chemical Disposal Protocol
All chemical waste must be handled under the assumption that it is hazardous unless explicitly stated otherwise by a reliable source, such as the manufacturer's SDS.
Key Steps for Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. It will provide specific instructions on how to decontaminate, handle, and dispose of the chemical and its containers.
-
Segregation of Waste: Never mix different types of chemical waste. This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and any known hazard symbols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.
-
Waste Collection: Use a licensed hazardous waste disposal company for the collection and disposal of chemical waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Quantitative Data on Chemical Storage
While no specific quantitative data for this compound disposal was found, general storage conditions for similar research compounds can be summarized as follows. Always refer to the product-specific information for accurate storage guidelines.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In solvent | -80°C | Up to 6 months |
| In solvent | -20°C | Up to 1 month |
This data is illustrative for similar compounds and may not apply to this compound. Consult the official product documentation for precise storage information.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The appropriate disposal method is contingent on the chemical's specific properties and the applicable regulations, which will be detailed in the SDS.
Disclaimer: This information is intended as a general guide. The absence of specific disposal instructions for this compound in the public domain underscores the critical importance of obtaining and following the Safety Data Sheet provided by the supplier. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper chemical waste disposal procedures.
Essential Safety and Logistical Information for Handling AVX001
This document provides crucial guidance for the safe handling, operation, and disposal of AVX001, a topical cPLA2 inhibiting silicone-based gel.[1] As an investigational small molecule compound, this compound requires careful management in a laboratory setting to ensure the safety of all personnel.[2][3] The following procedures are based on general best practices for handling investigational drugs and chemical compounds. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for comprehensive safety information.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion of this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, chemotherapy-rated (ASTM D6978) | Prevents direct skin contact with the compound. Double gloving is recommended for any direct handling. |
| Lab Coat | Disposable, fluid-resistant, with long sleeves and tight cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes or aerosols. |
| Respiratory Protection | Not generally required for handling the topical gel. A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant | Protects personal footwear and prevents the spread of contamination. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
The following diagram outlines the procedural steps for the safe handling of this compound during laboratory experiments.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary PPE as outlined in the table above.
-
Properly don all required PPE before entering the designated handling area.
-
-
Handling:
-
Retrieve this compound from its designated storage location.
-
If weighing or dispensing the compound, perform these actions in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Conduct the experiment, exercising caution to avoid splashes or spills.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated waste, including gloves, lab coats, and other disposable materials, in a clearly labeled hazardous waste container.
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE, weighing papers, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed and labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and clean the spill using an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
